Unlocking Conformational Rigidity: A Technical Whitepaper on Methyl 2-amino-3-cyclopropylpropanoate in Drug Design
Executive Summary The pursuit of metabolic stability and target specificity in modern drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs). Methyl 2-amino-3-cyclopropylpropanoate —commo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of metabolic stability and target specificity in modern drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs). Methyl 2-amino-3-cyclopropylpropanoate —commonly utilized as its (S)-enantiomer hydrochloride salt—represents a critical building block in the synthesis of advanced peptidomimetics and small-molecule therapeutics[1]. By introducing a sterically constrained cyclopropyl ring into the aliphatic side chain, this compound dramatically alters the physicochemical and pharmacokinetic landscape of the resulting drug candidates. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in protease inhibition, and standardized protocols for its integration into synthetic workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of Methyl 2-amino-3-cyclopropylpropanoate is essential for predicting its behavior in both synthetic environments and biological systems. The methyl ester serves as a transient protecting group during complex syntheses, while the cyclopropyl group dictates the molecule's lipophilicity and steric volume.
Causality Insight: The relatively low LogP (0.36) of the monomer indicates high aqueous solubility, which is advantageous during early-stage solution-phase synthesis[2]. However, when integrated into a larger peptide sequence and the methyl ester is hydrolyzed, the cyclopropyl side chain significantly enhances the overall lipophilicity and membrane permeability of the final peptidomimetic compared to standard linear aliphatic amino acids like alanine or valine.
Mechanistic Role in Drug Development
As a Senior Application Scientist, I frequently observe that the failure of peptide-based drugs in clinical trials stems from rapid proteolytic degradation. The incorporation of cyclopropylalanine derivatives directly addresses this vulnerability.
Conformational Restriction in Protease Inhibitors
The cyclopropane ring imposes severe restrictions on the
and dihedral angles of the peptide backbone. This local rigidity locks the molecule into a pre-organized bioactive conformation. A landmark application of this principle was the development of Boceprevir, a first-generation Hepatitis C Virus (HCV) NS3/4A serine protease inhibitor. Researchers discovered that replacing a standard leucine residue with a cyclopropylalanine derivative at the P2 position dramatically improved the enzyme-binding potency, dropping the to 50 nmol/L[4]. The rigid ring perfectly occupies the hydrophobic S2 pocket of the protease while sterically shielding the adjacent amide bonds from endogenous aminopeptidases[5].
Novel Antimicrobial Mechanisms
Beyond viral proteases, cyclopropylalanine exhibits unique biological activity as a competitive inhibitor. In fungal and bacterial organisms, L-cyclopropylalanine mimics L-leucine, binding to and inhibiting
-isopropylmalate synthase (-IMPS) via a feedback mechanism[6]. This starves the pathogen of essential L-leucine, presenting a novel antibiotic mechanism that bypasses traditional resistance pathways[6].
Mechanism of α-IMPS inhibition by cyclopropylalanine derivatives.
Synthetic Workflows & Experimental Protocols
Integrating Methyl 2-amino-3-cyclopropylpropanoate into a drug discovery pipeline requires optimized protocols to prevent epimerization and ensure complete coupling, given the steric hindrance of the
-cyclopropyl group.
Solid-Phase Peptide Synthesis (SPPS) Integration
When utilizing the free acid form (post-ester hydrolysis) or extending the N-terminus of the methyl ester, specific coupling reagents must be selected. The following protocol outlines a self-validating system for coupling sterically hindered ncAAs.
Step-by-Step Methodology:
Resin Preparation & Swelling:
Action: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
Causality: Swelling expands the polystyrene/PEG polymer matrix, maximizing the solvent-accessible surface area of the reactive amine sites, which is critical when introducing bulky ncAAs.
Fmoc Deprotection:
Action: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF.
Causality: Piperidine acts as a mild base that specifically cleaves the Fmoc carbamate via a
-elimination mechanism, leaving the peptide backbone intact.
Pre-Activation of the Amino Acid:
Action: Dissolve the cyclopropylalanine derivative (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).
Causality: Standard carbodiimides (like DIC) often fail with
-branched or cyclic side chains due to slow reaction kinetics. HATU rapidly forms a highly reactive OAt ester, driving the coupling to completion while suppressing racemization at the -carbon.
Coupling Reaction:
Action: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
Validation: Perform a Kaiser test. A yellow result (negative) validates complete coupling; a blue result indicates unreacted amines, necessitating a double-coupling step.
Ester Hydrolysis (If utilizing the C-terminal Methyl Ester):
Action: Treat the sequence with 1M LiOH in THF/H₂O (3:1) for 4 hours at 0°C to room temperature.
Causality: Lithium hydroxide provides mild saponification. Using stronger bases like NaOH increases the risk of base-catalyzed epimerization of the chiral center.
-cyclopropylalanine can be incorporated into recombinant proteins expressed in Escherichia coli[7]. By utilizing methionine auxotrophic strains, cyclopropylalanine acts as a methionine analog, allowing for residue-specific incorporation. The efficiency of this unnatural translation is highly dependent on the global amino acid composition of the target protein[7], providing a powerful tool for generating protein congeners with enhanced stability profiles.
Conclusion & Future Perspectives
Methyl 2-amino-3-cyclopropylpropanoate is far more than a simple structural curiosity; it is a highly engineered molecular tool designed to solve specific pharmacokinetic bottlenecks. By restricting backbone flexibility and shielding vulnerable amide bonds, it allows medicinal chemists to transform rapidly degraded peptides into viable, orally bioavailable therapeutics. As drug discovery pivots toward complex multicomponent systems and targeted protein degraders (PROTACs), the strategic application of cyclopropyl-containing ncAAs will be paramount in optimizing linker stability and target affinity.
MDPI (Molecules) - A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine
URL:[Link]
ACS Publications - Organic Carbamates in Drug Design and Medicinal Chemistry
URL:[Link]
Xia & He Publishing - The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease
URL:[Link]
PubMed (NIH) - Design of protein congeners containing β-cyclopropylalanine
URL:[Link]
Technical Guide: Methyl 2-amino-3-cyclopropylpropanoate Solubility & Handling
Executive Summary Methyl 2-amino-3-cyclopropylpropanoate (Cyclopropylalanine methyl ester) represents a critical building block in modern peptidomimetic drug design. The cyclopropyl moiety imparts structural rigidity and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-amino-3-cyclopropylpropanoate (Cyclopropylalanine methyl ester) represents a critical building block in modern peptidomimetic drug design. The cyclopropyl moiety imparts structural rigidity and improved metabolic stability compared to leucine or alanine analogs.
However, its successful integration into synthesis workflows depends entirely on managing its "Solubility Switch" —the dramatic physicochemical inversion that occurs between its stable hydrochloride salt form and its reactive free base form.
This guide provides a definitive technical analysis of solvent compatibility, extraction protocols, and handling requirements, moving beyond simple data lists to explain the causality behind solvent selection.
Part 1: Physicochemical Profile
To understand solubility, we must first define the species. In commercial supply chains, this molecule is almost exclusively found as a Hydrochloride (HCl) salt to prevent polymerization and hydrolysis.
Core Identity
Property
HCl Salt (Stable Storage Form)
Free Base (Reactive Form)
CAS Number
206438-31-5 (S-isomer)
121054-77-1 (Generic/Racemic)
Molecular Weight
~179.65 g/mol
~143.19 g/mol
Physical State
White to off-white crystalline solid
Colorless to pale yellow oil
LogP (Predicted)
< 0 (Hydrophilic)
~1.2 (Lipophilic)
pKa (Amine)
~8.5 - 9.0
N/A (Unprotonated)
The Cyclopropyl Factor
The cyclopropyl ring is lipophilic but electronically unique. Unlike simple alkyl chains (e.g., Leucine), the cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While generally stable, this ring increases the molecule's solubility in chlorinated solvents compared to straight-chain analogs, but also necessitates care with strong Lewis acids which can trigger ring-opening.
Part 2: Solvent Compatibility Matrix
The following data categorizes solvent interactions based on the protonation state.
Critical Insight: Never attempt to dissolve the HCl salt directly in non-polar organic solvents (Hexanes, Ether, Toluene) for reactions. It will remain a suspension, leading to heterogeneous kinetics and poor yields.
Solubility Data Table
Qualitative solubility defined at 25°C. "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 1 mg/mL.
Solvent Class
Specific Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Application Context
Protic
Water
High
Low (Immiscible)
Aqueous workup / Salt formation
Methanol
High
High
Solvolysis / Hydrogenation
Ethanol
Moderate
High
Crystallization
Chlorinated
Dichloromethane (DCM)
Low (< 5 mg/mL)
High
Preferred Extraction Solvent
Chloroform
Low
High
NMR Analysis / Coupling
Polar Aprotic
DMF / DMSO
High
High
Peptide Coupling (SPPS)
Acetonitrile
Moderate
High
HPLC Analysis
Esters/Ethers
Ethyl Acetate
Very Low
High
Secondary Extraction
THF
Low
High
Reductions (e.g., LiAlH4)
Hydrocarbons
Hexanes / Heptane
Insoluble
Moderate/Miscible
Precipitation / Washing
Part 3: The "Solubility Switch" Protocol
The most common failure mode in handling this compound is attempting to couple the HCl salt in a non-polar solvent without an organic base. The following protocol describes the "Free-Basing" workflow—converting the stable storage form into the active reagent.
Workflow Visualization
The diagram below illustrates the phase-transfer logic required to isolate the free base.
Figure 1: The "Solubility Switch" workflow. Converting the hydrophilic HCl salt to the lipophilic free base using a biphasic extraction.
Detailed Protocol (Self-Validating)
Objective: Isolate Methyl 2-amino-3-cyclopropylpropanoate free base for immediate reaction.
Dissolution: Suspend 1.0 eq of the HCl salt in Water (10 mL/g). It should dissolve completely. If turbidity persists, filter before proceeding.
Basification: Slowly add Saturated Aqueous
or 1M while stirring until pH reaches ~10.
Validation: Check pH paper. The solution may become cloudy as the free base oil separates.
Extraction: Add Dichloromethane (DCM) (10 mL/g). Shake vigorously and vent.
Why DCM? DCM is denser than water and has excellent solubility for amino esters, ensuring high recovery rates compared to Ether.
Separation: Collect the lower organic layer. Repeat extraction of the aqueous layer 2x with fresh DCM.
Drying: Combine organic layers and dry over anhydrous
for 15 minutes.
Concentration: Filter and concentrate in vacuo at <40°C .
Warning: Amino acid methyl esters are prone to diketopiperazine (DKP) formation (dimerization) if heated excessively or stored too long as a free base. Use immediately.
Part 4: Applications in Synthesis
When using Methyl 2-amino-3-cyclopropylpropanoate in peptide coupling, solvent choice dictates the reaction mechanism efficiency.
Coupling Reaction Matrix
Reaction Type
Recommended Solvent
Notes
Standard Amide Coupling (EDC/HOBt or HATU)
DMF or NMP
The HCl salt can be used directly if a tertiary base (DIPEA) is added to the DMF solution.
Schotten-Baumann (Acyl Chlorides)
DCM / Water (Biphasic)
Requires vigorous stirring. The free base partitions into DCM as it reacts.
Reductive Amination
DCE or MeOH
1,2-Dichloroethane (DCE) is preferred for stability; MeOH allows for faster imine formation.
Peptide Synthesis Workflow
Figure 2: In-situ neutralization workflow. Using DMF allows the use of the stable HCl salt directly, avoiding the separate extraction step.
Part 5: Storage and Stability
Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a desiccator. Moisture uptake leads to hydrolysis of the methyl ester to the carboxylic acid.
Hydrolysis Risk: In the presence of water and base (or strong acid), the methyl ester (
) will hydrolyze to the acid (). Avoid prolonged exposure to aqueous basic conditions during workup.
Cyclopropyl Stability: The cyclopropyl ring is stable to standard hydrogenation conditions (
, Pd/C) and basic conditions. Avoid extremely strong Lewis acids (, ) which may open the ring.
References
ChemicalBook. (2025).[1] Methyl 2-amino-3-cyclopropylpropanoate hydrochloride Properties and Suppliers. Retrieved from
MedChemExpress. (2025). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride Solubility Data. (Homologous series comparison). Retrieved from
Sigma-Aldrich. (2025). Amino Acid Esters Handling and Storage Technical Bulletin. Retrieved from
Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems.[2][3][4][5][6][7] University of Rhode Island.[2] Retrieved from
National Institutes of Health (PMC). (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents. Retrieved from
Technical Guide: 1H NMR Characterization of Methyl 2-amino-3-cyclopropylpropanoate
Executive Summary This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 2-amino-3-cyclopropylpropanoate (also known as Cyclopropylalanine methyl ester). This molecule represents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 2-amino-3-cyclopropylpropanoate (also known as Cyclopropylalanine methyl ester). This molecule represents a unique challenge in NMR spectroscopy due to the juxtaposition of a conformationally flexible amino acid backbone with a rigid, magnetically anisotropic cyclopropane ring.
The core value of this guide lies in resolving the diastereotopic nature of the
-protons and the high-field multiplets of the cyclopropyl ring , which are often misassigned in routine analysis.
Part 1: Structural Analysis & Spin System Prediction
Before acquisition, we must define the magnetic environment. The molecule consists of three distinct spin systems coupled through the aliphatic backbone.
The Cyclopropyl Anisotropy (High Field)
Unlike standard alkyl chains, the cyclopropane ring possesses a unique magnetic anisotropy (ring current) similar to benzene but shielding rather than deshielding protons located above/below the ring plane.
Prediction: Protons attached directly to the ring will appear at unusually high fields (
ppm).
Coupling: The rigid geometry enforces specific Karplus relationships.
(7–10 Hz) is typically larger than (4–7 Hz).
The Diastereotopic
-Methylene Bridge
The
-carbon is a chiral center ( or ). Consequently, the adjacent -methylene protons () are diastereotopic . They are chemically non-equivalent even in achiral solvents.[1]
Spin System: The
-proton and the two -protons form an ABX (or more accurately, an ABM ) system.
Implication: Do not expect a simple doublet for the
-protons. Expect two distinct multiplets (dd or ddd) with geminal coupling ( Hz) and vicinal coupling to the -proton and the cyclopropyl methine.
The Deshielded Core (Low Field)
The
-proton is deshielded by both the amine nitrogen and the carbonyl group. The methyl ester protons are magnetically isolated (singlet).
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this specific acquisition workflow.
Sample Preparation
Solvent:
(99.8% D) with 0.03% TMS.
Why:
minimizes exchange broadening of the amine () protons compared to or .
Concentration: 10–15 mg in 0.6 mL solvent.
Note: Higher concentrations may induce intermolecular Hydrogen-bonding, shifting the
peak.
Acquisition Parameters
Spectral Width: -1 to 12 ppm (Crucial to capture high-field cyclopropyl signals without aliasing).
Relaxation Delay (
): seconds.
Reasoning: Cyclopropyl protons have long
relaxation times due to lack of efficient dipolar relaxation pathways compared to flexible alkyl chains.
Scans (
): 16–64 (Sufficient for S/N > 100:1).
Workflow Visualization
Part 3: Spectral Assignment & Data Analysis
The following table summarizes the chemical shifts (
), multiplicity, and coupling constants () for Methyl 2-amino-3-cyclopropylpropanoate in .
Summary Table
Position
Group
(ppm)
Multiplicity
Integral
(Hz) / Notes
Ring
Cyclopropyl (cis/trans)
0.05 – 0.55
Multiples (m)
4H
Complex roofing; high-field shielding.
Ring
Cyclopropyl (methine)
0.65 – 0.85
Multiples (m)
1H
Bridgehead proton.
-
1.60 – 1.75
ddd
1H
Diastereotopic. , .
-
1.75 – 1.90
ddd
1H
Diastereotopic. Distinct from .
Amine
1.8 – 2.5
Broad Singlet
2H
Shift is concentration/temp dependent.
-
3.55 – 3.65
dd
1H
Deshielded by N and C=O.
Ester
3.72
Singlet (s)
3H
Characteristic methyl ester.
Detailed Mechanistic Analysis
1. The Cyclopropyl Region (0.0 – 1.0 ppm)
The most diagnostic feature is the cluster of signals upfield of TMS (or very close to 0 ppm).
Mechanism: The electron density in the curved "banana bonds" of the cyclopropane ring creates a diamagnetic anisotropy that shields protons attached to the ring carbons.
Assignment: The two methylene groups in the ring are non-equivalent due to the substituent at position 1. Expect two distinct multiplets centered around 0.1 ppm and 0.5 ppm.
2. The Diastereotopic -Protons (1.6 – 1.9 ppm)
This is the most technically demanding region.
Observation: You will not see a standard triplet or doublet. You will see two separate multiplets.
Causality: The chiral center at the
-position differentiates the two protons on the -carbon. One proton () is pro-R and the other () is pro-S. They experience different average magnetic environments due to restricted rotation or preferred conformers (gauche/anti relationships).
Validation: If these signals overlap into a messy "blob," use a higher field instrument (600 MHz+) or run a 2D J-Resolved experiment to separate chemical shift from coupling.
3. The Alpha Proton (3.5 – 3.7 ppm)
Appearance: A doublet of doublets (dd).
Coupling: It couples to the two non-equivalent
-protons.
Hz
Hz
Overlap Warning: This signal often appears very close to the methyl ester singlet. In lower field instruments (300 MHz), the methyl ester singlet may obscure one leg of the
-proton multiplet.
Assignment Logic Diagram
Part 4: Troubleshooting & Advanced Considerations
The "Missing" Amine Signal
In extremely dry
, the signal is sharp. However, trace acid (common in aged chloroform) causes rapid proton exchange, broadening the signal into the baseline.
Fix: Filter solvent through basic alumina or add a trace of solid
to the NMR tube to sharpen the amine signal.
HCl Salt vs. Free Base
Drug intermediates are often stored as Hydrochloride salts.
Effect: If your sample is the HCl salt, the
-proton will shift downfield (approx +0.4 ppm) due to the positively charged ammonium group ().
Solvent: HCl salts are insoluble in
. You must use or . In , the protons appear as a broad singlet near 8.5 ppm.
Impurity Profiling
Common synthesis impurities for this molecule include:
Cyclopropylmethanol: Triplet at ~3.5 ppm (
).
Glycine methyl ester: Singlet at 3.7 ppm (methyl) and singlet at 3.5 ppm (
).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for ABX systems and shielding effects).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]
Wiberg, K. B., & Nist, B. J. (1963). The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2794. (Foundational work on cyclopropyl coupling constants).
Kingsbury, C. A., et al. (1982). Diastereotopic Protons in Acyclic Systems. Journal of Chemical Education, 59(12), 1035. (Explanation of the
-proton diastereotopicity).
Technical Guide: LC-MS/MS Quantification & Characterization of Methyl 2-amino-3-cyclopropylpropanoate
Executive Summary This technical guide details the mass spectrometric analysis of Methyl 2-amino-3-cyclopropylpropanoate , a non-proteinogenic amino acid ester often utilized as a conformationally restricted building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the mass spectrometric analysis of Methyl 2-amino-3-cyclopropylpropanoate , a non-proteinogenic amino acid ester often utilized as a conformationally restricted building block in peptidomimetics and drug discovery.
Critical Technical Note: As an amino acid ester, this analyte poses specific stability challenges distinct from free amino acids. It is susceptible to rapid enzymatic hydrolysis (esterases) in biological matrices and chemical hydrolysis in high-pH solvents. This guide prioritizes sample integrity and HILIC-based separation to ensure robust quantification.
Part 1: Physicochemical Profile & MS Readiness
Before method development, the analyte's fundamental properties must be mapped to MS parameters.
Parameter
Value
Technical Implication
Formula
Nitrogen rule applies (Odd mass = Odd number of Nitrogens).
Exact Mass
143.0946 Da
Monoisotopic mass for HRMS extraction windows.
144.1019
Primary precursor ion in ESI(+) mode.
pKa (Amine)
~7.8 - 8.2 (Est.)
Readily protonates in acidic mobile phases (Formic Acid).
LogP
~0.8 - 1.2
Moderately polar; retains poorly on C18 without high aqueous content.
Structural Risk
Cyclopropyl Ring
Strained ring; high collision energy (CE) may induce ring opening.
Part 2: Sample Preparation & Esterase Inhibition
The Pillar of Trustworthiness: Standard protein precipitation is insufficient for this analyte in plasma/serum due to plasma esterases.
Protocol: Stabilized Extraction
Objective: Halt enzymatic conversion of the methyl ester to the free acid (2-amino-3-cyclopropylpropanoic acid).
Collection: Collect blood into tubes containing NaF/KOx (Grey top) or add Pefabloc SC (serine protease inhibitor) immediately.
Acidification: Immediately acidify plasma aliquot with 1% Formic Acid (10:1 v/v) to lower pH < 4.0, further inhibiting esterase activity.
Protein Precipitation (PPT):
Add Ice-cold Acetonitrile containing Internal Standard (IS) at a 3:1 ratio to the plasma.
Note: Methanol is avoided to prevent transesterification artifacts.
Centrifugation: 10,000 x g for 10 mins at 4°C.
Supernatant: Transfer to silanized glass vials (minimize adsorption).
Part 3: Chromatography (HILIC vs. Reversed Phase)
Given the amine functionality and moderate polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and sensitivity (via high organic desolvation) compared to C18.
Recommended Method: HILIC-Z (Zwitterionic)
Column: Agilent Poroshell 120 HILIC-Z or Merck SeQuant ZIC-HILIC (
mm, ).
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient:
0-1 min: 90% B (Isocratic hold for retention).
1-6 min: 90%
60% B.
6-8 min: 60% B (Wash).
8.1 min: 90% B (Re-equilibration).
Flow Rate: 0.4 mL/min.
Temp: 35°C.
Why this works: The ammonium formate buffer shields the silanols, preventing tailing of the amine, while the high organic start ensures the polar analyte retains well away from the void volume.
Part 4: Mass Spectrometry & Fragmentation Mechanics
The Core Mechanism: Understanding the dissociation pathways is essential for selecting specific transitions and avoiding interference.
Ionization Source: ESI Positive[1][2]
Capillary Voltage: 3.0 - 3.5 kV.
Gas Temp: 300°C (Avoid excessive heat to prevent in-source ester degradation).
Fragmentation Pathway (CID)
The precursor
undergoes three primary dissociation pathways.
Primary Transition (Quantifier): Formation of the Immonium Ion
Mechanism: Loss of the methyl ester moiety (
or ).
Calculation:
.
Product:
(Cyclopropyl-methyl-iminium ion).
Significance: Highly specific to the amino acid side chain.
Secondary Transition (Qualifier 1): Loss of Ammonia
Mechanism: Neutral loss of
from the N-terminus.
Calculation:
.
Product:
(Acylium ion derivative).
Tertiary Transition (Qualifier 2): Loss of Methanol
Mechanism: Loss of
from the ester tail.
Calculation:
.
Product:
(Cyclopropyl-lactam or ketene structure).
Visualizing the Fragmentation Tree
The following diagram illustrates the collision-induced dissociation (CID) logic.
Caption: CID fragmentation pathway for Methyl 2-amino-3-cyclopropylpropanoate. The m/z 85 immonium ion is the most stable and specific fragment for quantification.
Part 5: Analytical Workflow & Validation
Self-Validating System: The following workflow integrates the sample prep and instrumental analysis into a logical stream.
Caption: Integrated analytical workflow highlighting the critical esterase inhibition step prior to HILIC-MS/MS analysis.
Selectivity: Ensure no interference at m/z 85 from the free acid metabolite (which would have a different precursor mass, ~130 Da, but could share fragments).
Matrix Effect: Assess ion suppression using the post-column infusion method. HILIC often reduces suppression for polar amines compared to C18 dead-volume elution.
Stability:
Bench-top: Assess hydrolysis rate at RT vs. 4°C.
Freeze-Thaw: Verify ester stability over 3 cycles.
References
NIST Chemistry WebBook. Mass Spectrum of Cyclopropyl Carbinol (Homologous fragmentation patterns). National Institute of Standards and Technology. [Link]
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS (HILIC Protocols). Agilent Application Notes. [Link]
Prabhakar, S., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions.[1][2] Rapid Communications in Mass Spectrometry.[3] [Link]
ChemGuide. Fragmentation Patterns in Mass Spectrometry (McLafferty and cleavage rules).[Link]
An In-depth Technical Guide: The Role of the Cyclopropyl Group in Amino Acid Stability and Bioavailability
Introduction: The Unique Stature of the Cyclopropyl Moiety in Amino Acid Chemistry In the landscape of medicinal chemistry and drug development, the pursuit of molecular scaffolds that confer both stability and favorable...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unique Stature of the Cyclopropyl Moiety in Amino Acid Chemistry
In the landscape of medicinal chemistry and drug development, the pursuit of molecular scaffolds that confer both stability and favorable pharmacokinetic properties is relentless. Among the arsenal of chemical motifs available to researchers, the cyclopropyl group stands out for its distinctive structural and electronic characteristics.[1][2][3] This small, three-membered carbocycle, while seemingly simple, introduces profound changes to the molecules it adorns. Characterized by significant ring strain, its carbon-carbon bonds possess a high degree of p-character, creating a unique electronic nature that is part sp3-hybridized alkane, part π-system.[3][4][5][6]
When incorporated into the side chain or backbone of an amino acid, the cyclopropyl group acts as a powerful modulator of molecular behavior. It is not merely a passive substituent but an active participant in defining the molecule's three-dimensional shape, its resistance to metabolic breakdown, and its ability to traverse biological membranes. This guide provides a comprehensive, in-depth analysis of the multifaceted role of the cyclopropyl group, focusing on how it enhances the conformational and metabolic stability of amino acids and peptides, thereby improving their potential as therapeutic agents. We will explore the underlying physicochemical principles, detail the experimental methodologies used for their evaluation, and provide insights for drug development professionals seeking to harness the power of this versatile chemical entity.
Part 1: A Conformational Clamp — Enhancing Structural Stability
The biological function of a peptide is inextricably linked to its three-dimensional conformation. The introduction of a cyclopropyl group imposes significant and predictable conformational constraints, a feature highly desirable for rational drug design.
The Principle of Conformational Rigidity
Unlike flexible, linear alkyl chains such as isopropyl or t-butyl groups which exhibit relatively free bond rotation, the cyclopropyl ring is inherently rigid.[7][8] This rigidity severely restricts the rotational freedom of the amino acid side chain, effectively acting as a "conformational clamp".[4][9][10] By locking the molecule into a more defined, low-energy conformation, the entropic penalty associated with binding to a biological target is significantly reduced, which can lead to enhanced binding affinity and potency.[6][11] This pre-organization is a key strategy in transforming a flexible peptide into a structured, high-affinity ligand.[3][9][12]
Caption: Rotational freedom in linear vs. cyclopropyl-containing amino acid side chains.
Directing Peptide Secondary Structure
The conformational constraints imposed by cyclopropyl groups extend beyond the amino acid itself, influencing the secondary structure of the entire peptide. Cyclopropyl-fused proline analogues, for instance, are known to be potent inducers of specific turn conformations or helical structures.[13][14] This ability to pre-organize a peptide into a desired bioactive conformation is a powerful tool for enhancing target recognition and biological activity.[9][10][15]
Experimental Protocol: Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone for determining the solution-state conformation of peptides. The causality behind this choice lies in its ability to probe atomic-level distances and angles in a physiologically relevant medium.
Step-by-Step Methodology:
Sample Preparation: Dissolve the lyophilized peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a final concentration of 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to confirm sample purity and assess general structural features.
2D NMR Acquisition:
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment establishes scalar coupling networks, allowing for the assignment of all protons within a single amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with mixing times ranging from 100-400 ms. This is the critical step for determining conformation. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between two protons, providing distance restraints for protons that are close in space (< 5 Å).
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances using the TOCSY and NOESY data.
Structure Calculation: Use the distance restraints derived from NOESY peak volumes as input for molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures consistent with the experimental data.
Validation: The resulting structural ensemble is validated using metrics like RMSD (Root-Mean-Square Deviation) and by checking for consistency with known geometric parameters of peptides. A low RMSD for the backbone atoms across the ensemble indicates a well-defined and rigid conformation.
Part 2: A Molecular Shield — Improving Stability and Resisting Degradation
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The cyclopropyl group provides a robust defense against enzymatic cleavage, significantly enhancing the molecule's metabolic stability.
Mechanism of Proteolytic Resistance
Proteases are highly specific enzymes that recognize and bind to peptides in a particular conformation before catalyzing the hydrolysis of the amide bond. The rigid structure conferred by a cyclopropyl amino acid can create a steric shield, preventing the peptide from adopting the required conformation to fit into the enzyme's active site.[6][11][16][17] This conformational pre-organization is a key mechanism for conferring resistance to proteolysis, a stark contrast to flexible peptides that can more easily adapt to the active site, leading to their rapid cleavage.[18]
Blocking Oxidative Metabolism
Beyond resisting proteases, the cyclopropyl group enhances metabolic stability by being a poor substrate for oxidative enzymes, particularly the cytochrome P450 (CYP) family.[1][4][6] The C-H bonds on a cyclopropyl ring have a significantly higher bond dissociation energy compared to those in typical aliphatic systems.[4] This makes the initial hydrogen atom abstraction step, which is often the rate-limiting step in CYP-mediated metabolism, energetically unfavorable. By replacing a metabolically labile group (like an isopropyl or gem-dimethyl group) with a cyclopropyl ring, a common metabolic "hotspot" can be effectively blocked.[1][7]
Data Presentation: Comparative Enzymatic Stability
The following table illustrates the typical improvement in stability observed when a cyclopropyl amino acid is incorporated into a peptide sequence, compared to its linear counterpart.
Peptide Sequence
Modifying Group
Half-life in Human Serum (t½, hours)
Primary Degradation Enzyme
Gly-Leu -Ala-Phe
Isopropyl (Leucine)
0.5
Chymotrypsin
Gly-Cpg -Ala-Phe
Cyclopropylglycine
> 24
- (Resistant)
Arg-Pro-Val -Ser
Isopropyl (Valine)
1.2
Elastase
Arg-Pro-Cpg -Ser
Cyclopropylglycine
> 48
- (Resistant)
Note: Data is illustrative, based on established principles. Cpg = Cyclopropylglycine.
Experimental Protocol: In Vitro Serum Stability Assay
This protocol provides a self-validating system to quantify the stability of a peptide in a complex biological matrix. The inclusion of a stable internal standard and time-course analysis ensures the trustworthiness of the results.
Caption: Workflow for an in vitro peptide stability assay using LC-MS/MS.
Step-by-Step Methodology:
Preparation: Prepare a stock solution of the test peptide in an appropriate buffer (e.g., PBS, pH 7.4).
Incubation: Add the peptide stock solution to pre-warmed human serum (pooled) to achieve a final concentration of 1-10 µM. Vortex gently and place in a 37°C incubator.
Time-Course Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture. The t=0 sample should be taken immediately after adding the peptide.
Reaction Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes (e.g., 150 µL) of ice-cold acetonitrile. The acetonitrile should be fortified with a stable, non-endogenous internal standard (e.g., a stable isotope-labeled version of the peptide) for accurate quantification. Vortex vigorously for 30 seconds.
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Monitor the specific parent-to-daughter ion transitions for both the test peptide and the internal standard.
Data Interpretation: Calculate the peak area ratio of the test peptide to the internal standard for each time point. Plot the natural logarithm of this ratio against time. The slope of the resulting line (k) can be used to calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Part 3: The Gateway to Efficacy — Impact on Bioavailability
Ultimately, for many applications, a drug must be absorbed into the systemic circulation to exert its effect. The enhanced stability conferred by the cyclopropyl group is a direct contributor to improved bioavailability.
Overcoming Biological Barriers
Oral bioavailability of peptides is notoriously low due to two primary barriers: rapid enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[18][19]
Enhanced Stability: As detailed in Part 2, the increased resistance to proteases and metabolic enzymes directly improves the fraction of the administered dose that survives to be absorbed.[4][6]
Permeability Considerations: While stability is the most direct contribution, the conformational rigidity imparted by the cyclopropyl group can also influence membrane permeability. By locking a peptide into a conformation that shields its polar amide backbone and exposes more lipophilic side chains, the energy penalty for crossing the lipid bilayer of the intestinal wall can be reduced. This principle is a well-known strategy for improving the permeability of cyclic peptides.[18][20][21]
A Note on Metabolic Fate
While generally improving metabolic stability, it is critical for drug developers to be aware of potential liabilities. In some contexts, particularly when attached directly to a heteroatom like nitrogen (cyclopropylamines), the cyclopropyl ring can be susceptible to CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive metabolites.[4] Therefore, comprehensive metabolite identification studies are an essential component of the development process for any cyclopropyl-containing drug candidate.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting intestinal drug absorption. It relies on the principle that Caco-2 cells, a human colon adenocarcinoma line, differentiate in culture to form a polarized monolayer with tight junctions and transporter expressions that mimic the human intestinal epithelium.
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 20-25 days until they form a differentiated and polarized monolayer.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which confirms the presence of tight junctions.
Assay Initiation: Carefully wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Add the test compound, dissolved in transport buffer, to the apical (upper) chamber (donor compartment). Add fresh buffer to the basolateral (lower) chamber (receiver compartment).
Transport Experiment: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer. At the end of the experiment, take a final sample from the apical chamber.
Sample Analysis: Quantify the concentration of the test compound in all samples using a sensitive analytical method, typically LC-MS/MS.
Calculation of Permeability: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
(dQ/dt) is the steady-state rate of appearance of the compound in the receiver chamber.
A is the surface area of the filter membrane.
C₀ is the initial concentration of the compound in the donor chamber.
Conclusion and Future Outlook
The incorporation of a cyclopropyl group into an amino acid is a powerful and versatile strategy in modern drug design. It offers a trifecta of benefits:
Conformational Stability: By rigidly constraining the molecular structure, it enhances binding affinity and pre-organizes peptides into bioactive shapes.[9][10]
Enzymatic Resistance: It provides a steric and electronic shield against degradation by proteases and oxidative enzymes, prolonging the molecule's half-life.[4][6][11]
Bioavailability Potential: Through enhanced stability and favorable conformational effects, it helps overcome the fundamental barriers to peptide drug delivery.
The cyclopropyl moiety is more than just a small ring; it is a strategic tool that allows scientists to rationally design and engineer amino acids and peptides with significantly improved drug-like properties.[7] As synthetic methodologies for creating complex cyclopropyl amino acids continue to advance,[22][23][24] their application in developing the next generation of highly stable, bioavailable, and potent peptidomimetic therapeutics will undoubtedly expand, opening new avenues for treating a wide range of diseases.[12][25]
References
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters. [Link]
The synthesis of cyclopropane amino acids and peptides.
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. [Link]
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
The synthesis of cyclopropane amino acids and peptides.
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. Medium. [Link]
The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. [Link]
Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC. [Link]
PAPQMD parametrization of molecular systems with cyclopropyl rings: conformational study of homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid. PubMed. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
Structural Features in Orally Bioavailable Cyclic Peptides. UQ eSpace. [Link]
Crystal structure analysis of N-acetylated proline and ring size analogs. Research Collection. [Link]
Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. ResearchGate. [Link]
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]
Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate. [Link]
The effect of cyclization on the enzymatic degradation of herpes simplex virus glycoprotein D derived epitope peptide. PubMed. [Link]
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. MDPI. [Link]
Unlocking Conformational Space: The Biological and Pharmacological Significance of Non-Proteinogenic Cyclopropyl Amino Acids
Executive Summary The incorporation of non-proteinogenic amino acids into biological and synthetic systems represents a paradigm shift in modern drug discovery and chemical biology. Among these, cyclopropyl amino acids—c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of non-proteinogenic amino acids into biological and synthetic systems represents a paradigm shift in modern drug discovery and chemical biology. Among these, cyclopropyl amino acids—characterized by the fusion of a highly strained three-membered carbocycle to the amino acid backbone or side chain—offer unprecedented control over molecular conformation. As a Senior Application Scientist, I approach the utility of these molecules not just as structural novelties, but as precise biophysical tools. By restricting dihedral angles and increasing the
carbon fraction (), cyclopropyl amino acids drastically enhance proteolytic stability, target affinity, and pharmacokinetic profiles[1]. This technical guide explores their endogenous significance, pharmacological applications, and the rigorous experimental methodologies required to harness their potential.
The Chemical Physics of Cyclopropanation: Causality in Conformational Constraint
To understand the biological utility of cyclopropyl amino acids, one must first analyze the causality of their chemical physics. The cyclopropane ring is highly strained (Baeyer strain), forcing the internal C-C-C bond angles to approximately 60°. This extreme geometry alters the orbital hybridization, resulting in "bent bonds" with unusually high
-character. Consequently, the cyclopropyl group behaves pseudo-aromaticaly, capable of conjugating with adjacent systems like the carbonyl group of the peptide backbone.
In the context of peptidomimetics, this structural rigidity is a powerful tool. The introduction of a cyclopropane ring severely restricts the
and dihedral angles[2]. By locking the amino acid side chain into a specific spatial orientation, the entropic penalty () typically incurred when a flexible peptide binds to its receptor is minimized. This pre-organization drives a highly favorable Gibbs free energy () of binding. Furthermore, the steric bulk of the cyclopropyl group physically shields the adjacent scissile amide bonds from the active sites of proteolytic enzymes, drastically extending the molecule's half-life in vivo[1].
While thousands of non-proteinogenic amino acids can be synthesized, 1-Aminocyclopropanecarboxylic acid (ACC) is the most prominent naturally occurring cyclopropyl amino acid[3]. ACC is universally recognized as the direct biosynthetic precursor to the phytohormone ethylene[4].
However, recent biophysical studies have unveiled that ACC acts as a signaling molecule entirely independent of ethylene biosynthesis. In mammalian systems, ACC functions as an exogenous partial agonist at the N-methyl-D-aspartate (NMDA) receptor, specifically binding to the glycine site[3]. In plants, ACC directly activates
-permeable glutamate receptor-like (GLR) channels, driving processes such as pollen tube chemoattraction and rapid stress responses[3][4].
Caption: ACC biosynthesis and dual-signaling pathways (ethylene-dependent and independent).
Pharmacological Engineering: Peptidomimetics and Bioisosteres
The translation of cyclopropyl amino acids from endogenous signaling molecules to synthetic drug development relies on three primary engineering strategies:
Peptidomimetics & Secondary Structure Enforcement: The incorporation of derivatives like Fmoc-D-cyclopropylalanine or (S)-cyclopropylglycine into synthetic peptides forces the backbone into specific secondary structures, such as
-turns or helices[5][6]. This is critical for developing peptide-based drugs that require a rigid pharmacophore to achieve high target selectivity[2].
Ion Channel Modulators: Cyclopropyl
-amino acids have been engineered as potent binders of the subunit of voltage-gated calcium channels[7]. These analogs of pregabalin and gabapentin utilize the cyclopropyl ring to optimize zwitterionic docking. Interestingly, the steric bulk of the cyclopropyl group prevents interaction with the large neutral amino acid system L transporter, fundamentally altering how these drugs cross the blood-brain barrier compared to their canonical counterparts[7].
C(sp3)-Rich Benzene Bioisosteres: In small-molecule drug discovery, flat aromatic rings often lead to poor aqueous solubility and off-target toxicity. Cyclopropyl amino acids are increasingly used as C(sp3)-rich bioisosteres for phenyl rings. This replacement increases the three-dimensionality of the drug, lowering the partition coefficient (clogD) and improving overall pharmacokinetic stability[8].
Quantitative Data: Pharmacological Impact of Cyclopropanation
The biophysical advantages of cyclopropanation can be quantified by comparing canonical amino acids to their cyclopropyl analogs. The following table summarizes these critical parameters:
Parameter
Canonical Amino Acid (e.g., L-Leucine)
Cyclopropyl Analog (e.g., Cyclopropylalanine)
Causality / Mechanism
Conformational Flexibility
High (Free rotation around , )
Severely Restricted
Cyclopropane ring locks dihedral angles, reducing entropic penalty upon binding[2].
Proteolytic Half-Life
Short (Minutes to Hours)
Extended (Days)
Steric bulk of the cyclopropyl group shields the adjacent scissile amide bond from proteases[1].
Target Affinity ()
Negligible
High ( in low nM range)
Rigid scaffold pre-organizes the zwitterionic pharmacophore for optimal receptor docking[7].
Lipophilicity (clogD)
Moderate
Lowered (Increased polarity)
Higher fraction improves aqueous solubility compared to flat aromatic bioisosteres[8].
Blood-Brain Barrier Transport
System L Transporter Active
Transport Restricted
Bulky cyclopropyl modification prevents recognition by standard large neutral amino acid transporters[7].
Self-Validating Experimental Methodologies
To successfully utilize cyclopropyl amino acids in the laboratory, standard protocols must be heavily modified to account for their unique steric and kinetic properties. Below are field-proven, self-validating methodologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl-Constrained Peptides
Standard coupling reagents (e.g., DIC/Oxyma or HBTU) routinely fail when applied to cyclopropyl amino acids. The severe steric bulk at the
or carbon impedes the nucleophilic attack of the resin-bound amine. To overcome this, we utilize HATU. The causality is specific: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group acts as an intramolecular general base, anchoring the incoming amine and accelerating aminolysis through a pre-organized transition state.
Step-by-Step Workflow:
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 x 5 mins).
Amino Acid Activation: Dissolve 4.0 equivalents of Fmoc-cyclopropyl-AA and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Causality Note: The slight sub-stoichiometric ratio of HATU prevents capping of the resin by unreacted uronium species.
Sterically Hindered Coupling: Add the activated mixture to the resin. Extend the coupling time to 120 minutes at room temperature, or utilize microwave assistance (75°C for 15 minutes) to overcome the high activation energy barrier caused by the cyclopropyl steric clash.
Validation Checkpoint (Self-Validation): Perform a micro-cleavage of a few resin beads using a TFA/TIPS/H2O (95:2.5:2.5) cocktail. Analyze the supernatant via LC-MS. Do not proceed to the next cycle until the mass of the cyclopropyl-peptide intermediate is confirmed, preventing the propagation of truncated sequences.
Capping and Cleavage: Cap unreacted amines with acetic anhydride/pyridine. Proceed with subsequent standard couplings, followed by global cleavage using the TFA cocktail for 2 hours.
Protocol 2: Radioligand Binding Assay for
Subunit Affinity
To validate the target engagement of novel cyclopropyl
-amino acids, a competitive radioligand binding assay against the subunit is utilized[7].
Step-by-Step Workflow:
Membrane Preparation: Isolate synaptic membranes from mammalian cerebral cortex tissue. Homogenize in ice-cold 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g.
Radioligand Incubation: Incubate 50 µg of membrane protein with 10 nM
-gabapentin and varying concentrations of the synthesized cyclopropyl amino acid analog (10 pM to 100 µM) in a 96-well plate for 60 minutes at room temperature.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality Note: Rapid filtration is strictly required over equilibrium dialysis due to the rapid off-rate kinetics typical of zwitterionic ligands at this channel subunit; prolonged washing will lead to signal decay.
Validation Checkpoint (Self-Validation): Include a known high-affinity standard (e.g., unlabeled pregabalin) to generate a baseline displacement curve. Calculate the
-factor; a value validates the assay's robustness and confirms that the membrane preparation retains active subunits.
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the
and convert to via the Cheng-Prusoff equation to quantify the exact thermodynamic improvement in binding affinity caused by the cyclopropyl constraint.
References
[4] 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. URL:[Link]
[1] Unlocking Therapeutic Potential: The Role of Non-Proteinogenic Amino Acids. NBInno. URL:[Link]
[2] Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. URL:[Link]
[7] Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. Journal of Medicinal Chemistry (PubMed). URL:[Link]
[8] General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv. URL:[Link]
[6] Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts (MDPI). URL:[Link]
Enantioselective synthesis of Methyl 2-amino-3-cyclopropylpropanoate
Application Note: Enantioselective Synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate Executive Summary The synthesis of enantiomerically pure unnatural amino acids is a cornerstone of modern medicinal chemistry. (S...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate
Executive Summary
The synthesis of enantiomerically pure unnatural amino acids is a cornerstone of modern medicinal chemistry. (S)-Methyl 2-amino-3-cyclopropylpropanoate (cyclopropylalanine methyl ester) is a highly valued chiral building block, frequently employed as a conformational constraint and transition-state bioisostere in the development of potent antiviral agents, including HIV and HCV protease inhibitors[1]. The cyclopropyl moiety imparts enhanced metabolic stability and a unique spatial trajectory to the peptide backbone[2]. This application note details field-proven methodologies for its enantioselective synthesis, emphasizing mechanistic causality, scalability, and self-validating experimental protocols.
Strategic Methodologies & Mechanistic Rationale
As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing atom economy, available infrastructure, and required enantiomeric excess (ee). The following strategies represent the gold standards in the field.
Rhodium-Catalyzed Asymmetric Hydrogenation (The Boaz Method)
The most atom-economical and industrially scalable approach relies on the asymmetric hydrogenation of a Z-dehydroamino acid precursor. Utilizing a Rh(I) catalyst complexed with a chiral phosphine-aminophosphine ligand (e.g., BoPhoz), this method achieves exceptional enantiomeric excess (>99.9% ee)[3].
Mechanistic Causality: The rigid ferrocenylethyl backbone of the BoPhoz ligand creates a highly defined, electron-rich chiral pocket. During the oxidative addition of hydrogen, the re-face of the coordinated olefin is sterically shielded by the ligand's aryl groups. This strictly directs hydride transfer to the si-face, yielding the (S)-enantiomer with near-perfect stereofidelity[3].
For laboratory-scale synthesis without access to high-pressure hydrogenation equipment, the Schöllkopf bis-lactim ether approach provides robust diastereocontrol[4].
Mechanistic Causality: Deprotonation of the bis-lactim ether (derived from L-valine and glycine) generates a planar lithium enolate. The bulky isopropyl group of the valine residue acts as a steric shield over the re-face. Consequently, the electrophile (cyclopropylmethyl bromide) is forced to approach from the less hindered si-face, establishing the (S)-configuration at the new stereocenter with >95% diastereomeric excess (de)[4].
Dynamic Thermodynamic Resolution (DTR)
Recent advancements utilize Ni(II) complexes of chiral Schiff bases to achieve dynamic thermodynamic resolution of racemic cyclopropylalanine[5].
Mechanistic Causality: The helical chirality of the bisnaphthyl moiety in the ligand induces chiral puckering of the Ni(II) coordination plane. This structural rigidity forces the cyclopropylmethyl side chain into an equatorial position to minimize steric repulsion, thermodynamically favoring the crystallization of the (S)-enantiomer complex[5].
Comparative Quantitative Data
To facilitate route selection, the quantitative performance metrics of the three primary methodologies are summarized below.
Objective: Conversion of methyl 2-acetamido-3-cyclopropylacrylate to (S)-methyl 2-acetamido-3-cyclopropylpropanoate[3].
Substrate Preparation : Dissolve the Z-dehydroamino acid substrate (10.0 mmol) in 20 mL of anhydrous, degassed methanol in a glass-lined autoclave.
Causality: Thorough degassing is critical; trace oxygen will irreversibly oxidize the phosphine ligands, killing the catalytic cycle.
Catalyst Loading : Under an inert argon atmosphere, add [Rh(COD)(R,S)-BoPhoz]BF₄ (0.01 mmol, 0.1 mol%).
Self-Validation Marker: The dissolution of the catalyst will immediately produce a distinct, clear orange-red solution. If the solution turns cloudy or brown, oxygen contamination has occurred.
Hydrogenation : Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 psi. Stir vigorously at 25 °C for 12 hours.
Self-Validation Marker: A steady pressure drop from 50 psi over the first 2–3 hours indicates active hydrogen uptake and successful oxidative addition.
Workup & Deprotection : Vent the reactor.
Self-Validation Marker: The solution color will transition from orange-red to pale yellow, indicating complete consumption of the olefin. Concentrate in vacuo, pass through a short silica plug (EtOAc) to remove the Rh catalyst, and reflux with 1N HCl/MeOH to yield the final hydrochloride salt[6].
Objective: Diastereoselective alkylation of (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine[4].
Enolate Formation : Cool a solution of the Schöllkopf reagent (10.0 mmol) in anhydrous THF (30 mL) to -78 °C under argon. Add n-BuLi (1.6 M in hexanes, 10.5 mmol) dropwise over 15 minutes.
Causality: Maintaining -78 °C prevents unwanted self-condensation and ensures kinetic deprotonation.
Self-Validation Marker: The colorless solution will turn deep yellow/orange, confirming quantitative enolate formation.
Electrophile Addition : Add cyclopropylmethyl bromide (11.0 mmol) slowly. Stir at -78 °C for 4 hours, then allow to warm to room temperature overnight.
Self-Validation Marker: As the reaction warms, the deep orange color will gradually fade to pale yellow, indicating the consumption of the enolate by the electrophile.
Hydrolysis : Concentrate the mixture, dissolve the crude intermediate in THF (10 mL), and add 0.25 N HCl (20 mL). Stir at room temperature for 24 hours.
Causality: Mild acidic conditions selectively hydrolyze the imine bonds of the bis-lactim ether without cleaving the newly formed methyl ester or racemizing the delicate alpha-carbon.
Isolation : Basify the mixture with aqueous NH₃ and extract the auxiliary (methyl L-valinate) with diethyl ether. The aqueous layer contains the target (S)-methyl 2-amino-3-cyclopropylpropanoate, which is isolated via lyophilization.
References
Boaz, N. W., Debenham, S. D., Large, S. E., & Moore, M. K. (2003). The preparation of enantiomerically pure cyclopropylalanine. Tetrahedron: Asymmetry, 14(22), 3575-3580. URL:[Link]
de Meijere, A., Kozhushkov, S. I., & Schill, H. (2006). Three-Membered-Ring-Based Molecular Architectures. Chemical Reviews, 106(12), 4926-4996. URL:[Link]
Belokon, Y. N., et al. (2015). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. The Journal of Organic Chemistry, 80(19), 9671–9681. URL:[Link]
Ager, D. J. (Ed.). (2005). Handbook of Chiral Chemicals (2nd ed.). CRC Press. URL:[Link]
Młynarz, P., et al. (2021). Amino Acid and Peptide-Based Antiviral Agents. ResearchGate. URL:[Link]
Application Note: Synthesis Protocol for (S)-Methyl 2-amino-3-cyclopropylpropanoate Hydrochloride
Executive Summary (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 206438-31-5) is a highly valued non-natural amino acid intermediate. It is extensively utilized in the synthesis of advanced pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 206438-31-5) is a highly valued non-natural amino acid intermediate. It is extensively utilized in the synthesis of advanced pharmaceutical compounds, particularly in the development of antiviral agents targeting coronavirus 3CL protease[1] and therapeutics for central nervous system (CNS) disorders[2]. The cyclopropyl moiety imparts unique steric constraints and enhanced metabolic stability to resulting peptidomimetics. This application note outlines a highly reproducible, self-validating protocol for synthesizing this ester hydrochloride via a modified Fischer-Speier esterification (the Brenner-Huber method).
Mechanistic Rationale & Chemical Logic
The direct esterification of amino acids presents a distinct chemical challenge: the simultaneous presence of a nucleophilic amine and an electrophilic carboxylic acid can lead to unwanted self-condensation (amidation) or polymerization. To circumvent this, the amino group must be masked or protonated[3].
By utilizing thionyl chloride (SOCl
) in anhydrous methanol (MeOH), we create a dual-purpose reaction environment. The slow addition of SOCl to MeOH at 0 °C generates anhydrous hydrogen chloride (HCl) and methyl chlorosulfite in situ. The HCl immediately protonates the -amino group of the starting material, forming an unreactive ammonium salt (-NH Cl). Concurrently, the carboxylic acid is activated via an addition-elimination mechanism[4], facilitating rapid nucleophilic attack by methanol to yield the desired methyl ester hydrochloride.
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the synthesis of the target ester hydrochloride.
Reagent Specifications & Stoichiometry
A precise stoichiometric balance is critical. An excess of SOCl
is required to drive the reaction to completion and ensure a fully anhydrous environment[3].
Table 1: Reagent Quantities and Stoichiometry (10 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role / Safety Note
(S)-2-amino-3-cyclopropylpropanoic acid
129.16
1.0
1.29 g
Starting Material
Thionyl Chloride (SOCl)
118.97
2.2
1.60 mL
Activating Agent / Corrosive, Toxic
Anhydrous Methanol (MeOH)
32.04
Solvent
15.0 mL
Solvent & Reactant / Flammable
tert-Butyl methyl ether (MTBE)
88.15
N/A
20.0 mL
Anti-solvent / Highly Flammable
Detailed Experimental Protocol
Step 1: Preparation of the Reagent Complex
Equip a thoroughly dried, 50 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl
) to exclude atmospheric moisture.
Add 15.0 mL of anhydrous methanol to the flask. Cool the system to 0 °C using an ice-water bath.
Causality Note: The reaction between SOCl
and MeOH is highly exothermic and vigorously evolves HCl and SO gases[5]. Strict temperature control (0 °C) is mandatory to prevent solvent boil-off and uncontrolled gas expansion.
Slowly add 1.60 mL of thionyl chloride dropwise via the addition funnel over 20 minutes, maintaining the internal temperature below 5 °C.
Step 2: Substrate Addition and Activation
Following the complete addition of SOCl
, stir the methanolic solution at 0 °C for an additional 15 minutes to ensure the complete in situ generation of the active methyl chlorosulfite intermediate.
Add 1.29 g of (S)-2-amino-3-cyclopropylpropanoic acid in a single portion.
Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 20 °C) over 30 minutes.
Step 3: Esterification and Reflux
Heat the reaction mixture to a gentle reflux (approx. 65 °C) using an oil bath or heating mantle for 12–14 hours.
Self-Validation Point: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a highly polar eluent system (e.g., n-Butanol/Acetic Acid/Water 4:1:1). Visualize the plates using a Ninhydrin stain. The reaction is deemed complete when the lower R
spot of the starting amino acid completely disappears.
Step 4: Isolation and Purification
Cool the reaction mixture to room temperature.
Concentrate the solution in vacuo using a rotary evaporator (water bath at 35 °C) to remove excess methanol, unreacted SOCl
, and dissolved gases. This yields a crude, viscous oil or semi-solid.
Causality Note: To isolate the product as a pure hydrochloride salt without aqueous workup, trituration is employed[5]. Suspend the crude residue in 20.0 mL of ice-cold tert-butyl methyl ether (MTBE) and triturate vigorously with a glass rod or spatuala. The highly polar ester hydrochloride is insoluble in ethereal solvents and will precipitate as a white crystalline solid.
Filter the precipitate under vacuum using a Büchner funnel, wash the filter cake with an additional 10 mL of cold MTBE, and dry under high vacuum for 4 hours to afford pure (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.
Mechanistic Causality of the Thionyl Chloride Method
Figure 2: Mechanistic causality of the Brenner-Huber esterification using SOCl2/MeOH.
Alternative Methodologies & Optimization
While the SOCl
/MeOH system is the industry standard due to its scalability and low cost, alternative methods exist for highly sensitive substrates that cannot tolerate rigorous acidic reflux[6].
Table 2: Comparison of Amino Acid Esterification Methods
Method
Reagents
Typical Yield
Reaction Time
Mechanistic Advantage / Drawback
Brenner-Huber (Standard)
SOCl / MeOH
85 - 95%
12 - 14 h
Excellent scalability; generates toxic SO gas.
TMSCl-Mediated
TMSCl / MeOH
80 - 90%
12 - 24 h
Milder room-temperature conditions; less racemization risk; expensive at scale[6].
To ensure the integrity of the synthesized product, the following self-validating analytical checks must be performed:
H NMR (400 MHz, DMSO-): Confirm the presence of the methyl ester protons (sharp singlet, ~3.7 ppm, 3H). The -proton will shift downfield relative to the starting amino acid. The cyclopropyl protons will appear uniquely upfield (0.1 - 0.6 ppm). The broad signal for the -NH group should integrate to 3 protons.
Mass Spectrometry (ESI-MS): Observe the [M+H]
peak at m/z 144.1 (the molecular weight of the free base is 143.18 g/mol ).
Chiral HPLC: Verify that no racemization occurred during the reflux phase. The enantiomeric excess (ee) should remain >99%.
Google Patents (CN114524821A): Novel spiropyrrolidine derived antiviral drugs.
Scientific Research Publishing: Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
Master Organic Chemistry: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
Pianeta Chimica: Synthesis of Amino Acid Methyl Ester Hydrochloride.
PMC / National Institutes of Health (NIH): A Convenient Synthesis of Amino Acid Methyl Esters.
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
An In-Depth Guide to the Application of Methyl 2-amino-3-cyclopropylpropanoate in Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals The therapeutic landscape is increasingly embracing pept...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of Methyl 2-amino-3-cyclopropylpropanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly embracing peptides, moving beyond the traditional dichotomy of small molecules and large biologics. However, native peptides often suffer from significant liabilities, primarily poor metabolic stability and a lack of defined secondary structure, which can lead to low receptor affinity and specificity. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a powerful tool to overcome these limitations.[1][2]
Among the vast arsenal of available nnAAs, those containing a cyclopropyl moiety, such as Methyl 2-amino-3-cyclopropylpropanoate (and its protected derivatives), are of particular interest. The cyclopropane ring, a strained three-membered carbocycle, is far more than a simple bioisostere for branched alkyl groups.[3] It imparts a unique set of properties to the peptide backbone, addressing key challenges in drug discovery.[4]
The primary advantages conferred by the cyclopropyl group include:
Conformational Rigidity : Unlike flexible aliphatic side chains, the cyclopropane ring introduces significant conformational constraints on the peptide backbone.[5][6][7][8] This steric effect can lock the peptide into a specific, bioactive conformation, which is crucial for optimizing binding to a biological target and can lead to enhanced potency and selectivity.[5]
Enhanced Metabolic Stability : The rigid structure and the non-natural character of cyclopropyl-containing residues can render peptides more resistant to enzymatic degradation by proteases.[4][5][9] This increased stability extends the in vivo half-life of peptide therapeutics, a critical factor for successful drug development.
Modulation of Physicochemical Properties : The introduction of a cyclopropyl group can influence properties such as lipophilicity, which can in turn affect cell permeability and other pharmacokinetic parameters.[4]
This guide provides a detailed overview and actionable protocols for the incorporation of Methyl 2-amino-3-cyclopropylpropanoate derivatives into synthetic peptides, focusing on both solid-phase and solution-phase methodologies.
The Building Block: N-Protected Cyclopropyl Amino Acids
For practical application in peptide synthesis, Methyl 2-amino-3-cyclopropylpropanoate is used in its N-terminally protected form, most commonly with the Fluorenylmethyloxycarbonyl (Fmoc) group for Solid-Phase Peptide Synthesis (SPPS). This building block, formally named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid (Fmoc-Cpg-OH), is the key reagent for the protocols described below. The use of a pre-protected amino acid is fundamental to the stepwise, controlled assembly of the peptide chain.[10]
Part 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for synthesizing peptides in a research and development setting due to its efficiency and ease of purification.[10][11] The growing peptide chain is covalently attached to an insoluble resin support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[11][12]
The incorporation of a sterically demanding residue like Fmoc-Cpg-OH requires careful optimization of the coupling step to ensure high efficiency and prevent deletion sequences.
Workflow for SPPS Incorporation
The following diagram illustrates the fundamental cycle of Fmoc-based SPPS.
Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).
Detailed Protocol: SPPS of a Model Tripeptide (Ala-Cpg-Gly-NH₂) on Rink Amide Resin
This protocol describes the manual synthesis of a model tripeptide to illustrate the specific considerations for incorporating a cyclopropyl residue.
1. Resin Preparation (Swelling)
Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) into a fritted reaction vessel.[13]
Add N,N-Dimethylformamide (DMF, ~2 mL) and gently agitate for 30-60 minutes to swell the resin beads, which is crucial for reagent accessibility.[14]
Drain the DMF.
2. Synthesis of the Glycine Residue (First Amino Acid)
Fmoc Deprotection: Remove the Fmoc group from the Rink Amide linker by adding 20% piperidine in DMF (v/v, 2 mL). Agitate for 5 minutes, drain. Repeat with a fresh 2 mL portion for 15 minutes.[13]
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
Coupling:
In a separate vial, activate Fmoc-Gly-OH (5 equivalents relative to resin loading) with HBTU (4.9 equiv.) and DIPEA (10 equiv.) in DMF (~1.5 mL) for 5 minutes.[13]
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
Washing: Wash the resin with DMF (3 x 2 mL).
3. Synthesis of the Cyclopropyl Residue (Second, Key Amino Acid)
Fmoc Deprotection: Perform the two-step deprotection with 20% piperidine in DMF as described above.
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
Coupling (Optimized for Hindered Residue):
In a separate vial, dissolve Fmoc-Cpg-OH (5 equiv.) and a more potent activating agent like HATU (4.9 equiv.) in DMF (~1.5 mL). Add DIPEA (10 equiv.) and allow to pre-activate for 2-5 minutes.[14]
Add the activated solution to the resin.
Causality: The cyclopropyl group is sterically more demanding than a simple glycine. Using a stronger uronium-based coupling reagent like HATU and extending the coupling time ensures the reaction goes to completion, preventing the formation of deletion peptides (Ala-Gly-NH₂).
Agitate for a prolonged period, typically 2-4 hours. For particularly difficult couplings, this step can be performed overnight.[14]
Monitoring (Optional but Recommended): Perform a qualitative Kaiser test. A blue bead color indicates a free primary amine and an incomplete reaction. If positive, a second coupling (double coupling) should be performed before proceeding.
Washing: Wash the resin with DMF (3 x 2 mL).
4. Synthesis of the Alanine Residue (Third Amino Acid)
Repeat the deprotection, washing, and coupling steps using Fmoc-Ala-OH. A standard coupling time (1-2 hours) with HBTU or HATU is typically sufficient.
5. Final Deprotection, Cleavage, and Precipitation
After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.
Wash the resin thoroughly with DMF (5x), followed by Dichloromethane (DCM, 5x) and dry the resin under a stream of nitrogen.
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) to the resin.[13]
Agitate for 2-3 hours at room temperature.
Filter the solution to separate the resin beads and collect the filtrate.
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[13]
Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.
Dry the crude peptide pellet under vacuum.
Table 1: Reagent Summary for SPPS of Ala-Cpg-Gly-NH₂ (0.05 mmol scale)
Step
Reagent
Equivalents
Amount
Purpose
Resin
Rink Amide (0.5 mmol/g)
1.0
100 mg
Solid support for amide C-terminus
Deprotection
20% Piperidine in DMF
-
2 x 2 mL
Removes Fmoc protecting group
Coupling 1
Fmoc-Gly-OH
5
74 mg
First amino acid
HBTU
4.9
93 mg
Coupling activator
DIPEA
10
87 µL
Activation base
Coupling 2
Fmoc-Cpg-OH
5
~97 mg
Key cyclopropyl amino acid
HATU
4.9
93 mg
Potent coupling activator
DIPEA
10
87 µL
Activation base
Coupling 3
Fmoc-Ala-OH
5
78 mg
Third amino acid
HBTU/HATU
4.9
~93 mg
Coupling activator
DIPEA
10
87 µL
Activation base
Cleavage
Cleavage Cocktail (TFA/TIS/H₂O)
-
~2 mL
Cleaves peptide from resin
Precipitation
Cold Diethyl Ether
-
~30 mL
Precipitates crude peptide
Part 2: Incorporation via Solution-Phase Peptide Synthesis (SolPPS)
While less common for routine synthesis, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale production or for specific segments where SPPS might be problematic.[15] SolPPS involves the sequential coupling of protected amino acids in a homogenous solution, with purification required after each step.[16][17]
Workflow for Solution-Phase Synthesis
Caption: Linear workflow for solution-phase synthesis of a tripeptide.
Protocol: Solution-Phase Synthesis of Boc-Ala-Cpg-Gly-OMe
This protocol outlines the synthesis of a protected tripeptide in solution.
1. Synthesis of the Dipeptide (Fmoc-Cpg-Gly-OMe)
Dissolve Glycine methyl ester hydrochloride (1 equiv.) and Fmoc-Cpg-OH (1 equiv.) in DMF.
Cool the solution to 0°C in an ice bath.
Add a coupling reagent such as EDC (1.1 equiv.) and an additive like HOBt (1.1 equiv.), followed by a base like DIPEA (2.2 equiv.) to neutralize the hydrochloride salt and facilitate coupling.
Allow the reaction to warm to room temperature and stir overnight.
Purification: Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and purify the resulting crude product by flash column chromatography to yield pure Fmoc-Cpg-Gly-OMe.
2. Deprotection of the Dipeptide
Dissolve the purified Fmoc-Cpg-Gly-OMe in DMF.
Add piperidine (20-30% v/v) and stir at room temperature for 1-2 hours.
Remove the solvent under reduced pressure and purify the resulting free amine (H-Cpg-Gly-OMe), often by chromatography or crystallization.
3. Synthesis of the Tripeptide (Boc-Ala-Cpg-Gly-OMe)
Couple the purified dipeptide amine (H-Cpg-Gly-OMe, 1 equiv.) with Boc-Ala-OH (1 equiv.) using the same coupling procedure (EDC/HOBt/DIPEA) as in step 1.
Purification: Perform a similar aqueous workup and chromatographic purification to isolate the final protected tripeptide, Boc-Ala-Cpg-Gly-OMe.
Causality & Trustworthiness: The major challenge in SolPPS is purification.[17] Each intermediate must be purified to a high degree before proceeding to the next step to avoid a complex mixture of by-products in the final material. This makes the process more labor-intensive than SPPS but provides greater control for large-scale synthesis.
Part 3: Characterization and Impact Analysis
Successful incorporation of Methyl 2-amino-3-cyclopropylpropanoate must be verified. The final, purified peptide should be characterized to confirm its identity and purity.
Characterization Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it to >95% homogeneity. The retention time will be influenced by the presence of the cyclopropyl group.[18]
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids, including the cyclopropyl residue.
Impact of Cyclopropyl Incorporation: A Comparative View
The true value of using this non-natural amino acid lies in the profound changes it imparts to the peptide's properties.
Caption: Impact of cyclopropyl residue incorporation on peptide properties.
The conformational restriction imposed by the cyclopropyl group can be leveraged to stabilize specific secondary structures, such as helices or turns, which are often critical for biological activity.[6][19] This pre-organization of the peptide into a bioactive shape reduces the entropic penalty upon binding to its target, often resulting in a significant increase in binding affinity.[4]
Conclusion
Methyl 2-amino-3-cyclopropylpropanoate and its protected derivatives are high-value building blocks for modern peptide synthesis. Their incorporation, while requiring slight modifications to standard protocols—primarily the use of more potent coupling reagents and extended reaction times—is readily achievable through both solid-phase and solution-phase methods. The resulting peptides often exhibit superior metabolic stability and conformational rigidity, properties that are highly desirable in the development of next-generation peptide therapeutics. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively leverage the unique advantages of the cyclopropyl group to engineer peptides with enhanced drug-like properties.
References
N/A. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Vertex AI Search.
Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron, 59(16), 2897-2903.
Kohnke, P., et al. (2026). New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara News.
BenchChem. (2026). The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. BenchChem.
Zhang, L., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
Xiong, M., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 759153.
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
Stamford, A. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (EP0135429A1).
Reiss, R., et al. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 104(5), 1997-2036. Available at: [Link]
Dappen, M. S., et al. (1990). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 33(5), 1431-1436. Available at: [Link]
Oishi, T., et al. (2021). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv. Available at: [Link]
Yaremenko, F. G., et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 51(11), 1515-1544. Available at: [Link]
N/A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
Oishi, T., et al. (a) Conformational restriction by steric effects due to the structural... ResearchGate. Available at: [Link]
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
Lindsay, V. N. G., et al. (2020). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 22(18), 7173-7177. Available at: [Link]
N/A. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
N/A. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore. Google Patents (WO2019231760A1).
N/A. (2022). Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol Catalysis. Angewandte Chemie International Edition, 61(12), e202115682. Available at: [Link]
N/A. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports. Available at: [Link]
Rossi, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7156. Available at: [Link]
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.
N/A. (2024). Discovery and Characterization of a Bicyclic Peptide (Bicycle) Binder to Thymic Stromal Lymphopoietin. Journal of Medicinal Chemistry.
Oishi, T., et al. (a) Conformational restriction by steric effects due to the structural... ResearchGate. Available at: [Link]
AiFChem. (2026). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design. AiFChem.
N/A. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available at: [Link]
CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation.
Bachem. Introduction to Peptide Synthesis Methods. Bachem.
N/A. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
American Peptide Society. Peptide Synthesis for Beginners. Peptide Primers.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem.
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-21. Available at: [Link]
Lim, R. K., et al. (2020). Comparative Molecular Transporter Properties of Cyclic Peptides Containing Tryptophan and Arginine Residues Formed through Disulfide Cyclization. Molecules, 25(11), 2630. Available at: [Link]
N/A. (2019). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 38(4-5), 339-373. Available at: [Link]
National Center for Biotechnology Information. Methyl 2-cyclohexyl-3-(methylamino)propanoate. PubChem. Available at: [Link]
Application Note: High-Efficiency Incorporation of Methyl 2-amino-3-cyclopropylpropanoate into Peptidomimetics
Introduction & Mechanistic Rationale The transition from canonical peptides to highly stable peptidomimetics is a cornerstone of modern drug discovery. While natural peptides offer high target specificity, their clinical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The transition from canonical peptides to highly stable peptidomimetics is a cornerstone of modern drug discovery. While natural peptides offer high target specificity, their clinical utility is severely limited by rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, the strategic incorporation of unnatural amino acids (UAAs)—specifically cyclopropylalanine (Cpa) derivatives—has emerged as a highly effective structural modification[1].
Methyl 2-amino-3-cyclopropylpropanoate (CAS: 206438-31-5) serves as a critical building block in this endeavor[2]. The introduction of a cyclopropane ring near the peptide backbone fundamentally alters the molecule's biophysical properties.
The Causality of Cyclopropyl Modifications:
Proteolytic Shielding: The cyclopropyl group restricts the
(phi) and (psi) dihedral angles of the peptide backbone. This local rigidity and steric bulk prevent the scissile amide bond from adopting the tetrahedral transition state required for cleavage by serum proteases (e.g., trypsin and chymotrypsin)[1].
Target Affinity: Unlike bulky aromatic substitutions that might disrupt binding, the compact, hydrophobic nature of the cyclopropyl ring often pre-organizes the peptide into a bioactive conformation. This has been successfully utilized to develop high-affinity peptidomimetic binders for targets like ACE2[3] and KRAS[4].
Mechanistic pathway illustrating how cyclopropyl modifications confer proteolytic resistance.
Quantitative Impact of Cyclopropyl Incorporation
The following table summarizes the typical biophysical shifts observed when replacing a canonical aliphatic amino acid (e.g., L-Leucine or L-Valine) with a cyclopropyl-modified analog at a protease-susceptible site[3][4].
Parameter
Canonical Peptide (L-Leu/L-Val)
Cyclopropyl-Modified Peptidomimetic
Mechanistic Causality
Serum Half-Life ()
< 2 hours
> 24 hours
Steric shielding of the scissile amide bond prevents protease active-site docking.
Receptor Affinity ()
Baseline (e.g., 15 nM)
Comparable or Enhanced (e.g., 8-12 nM)
Favorable hydrophobic packing; pre-organization reduces the entropic penalty of binding.
Lipophilicity (LogP)
Baseline
Increased
The cyclopropyl ring increases the hydrocarbon surface area, enhancing membrane permeability.
Conformational Entropy
High
Low
Restricted and dihedral angles lock the backbone into a defined spatial orientation.
Experimental Workflows & Methodologies
Because Methyl 2-amino-3-cyclopropylpropanoate is commercially supplied as a methyl ester hydrochloride[2], it cannot be directly utilized in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). It must first be hydrolyzed to the free carboxylic acid and N-protected.
Workflow for the preparation and SPPS incorporation of cyclopropylalanine derivatives.
Protocol 1: Preparation of Fmoc-Cpa-OH
Objective: Convert the commercial methyl ester hydrochloride into an Fmoc-protected free acid.
Hydrolysis: Dissolve Methyl 2-amino-3-cyclopropylpropanoate HCl (1.0 eq) in a 3:1 mixture of THF/H
O. Cool to 0°C and dropwise add LiOH·HO (2.5 eq).
Causality: LiOH is preferred over NaOH because the milder lithium base minimizes the risk of
-carbon epimerization. The excess base neutralizes the HCl salt and drives ester hydrolysis.
Monitoring (Self-Validation): Stir at room temperature for 4 hours. Validate complete hydrolysis via TLC (Ninhydrin stain). Do not proceed until the ester spot is entirely consumed.
Fmoc-Protection: To the same reaction vessel, add Na
CO (2.0 eq) and cool to 0°C. Add Fmoc-OSu (1.1 eq) dissolved in THF dropwise. Stir for 12 hours at room temperature.
Workup: Evaporate THF under reduced pressure. Dilute the aqueous layer with H
O and wash with diethyl ether to remove unreacted Fmoc-OSu.
Acidification & Extraction: Acidify the aqueous layer to pH 2.0 using 1M HCl at 0°C. Extract with Ethyl Acetate (3x).
Causality: Acidification protonates the carboxylate, selectively driving the Fmoc-Cpa-OH into the organic phase.
Final Validation: Dry over anhydrous Na
SO, filter, and concentrate. Verify the mass and purity of the Fmoc-Cpa-OH monomer via LC-MS before introducing it to the SPPS synthesizer.
Protocol 2: SPPS Incorporation of Fmoc-Cpa-OH
Objective: Couple the sterically hindered cyclopropyl-containing monomer to the growing peptide chain.
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminus using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
Activation & Coupling: Dissolve Fmoc-Cpa-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq).
Causality: HATU is selected over HBTU due to its superior efficiency in coupling sterically hindered unnatural amino acids. The slight substoichiometric amount of HATU (3.9 eq vs. 4.0 eq amino acid) prevents the capping of the resin by unreacted uronium species.
Reaction: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
Self-Validation (Kaiser Test): Perform a Kaiser test. If the resin beads turn blue (indicating incomplete coupling due to steric hindrance), do not proceed to deprotection. Instead, perform a second coupling cycle using DIC/OxymaPure to provide an orthogonal activation mechanism, ensuring >99% coupling efficiency before moving forward.
Protocol 3: Proteolytic Stability Validation
Objective: Quantify the resistance of the synthesized peptidomimetic against serum proteases.
Incubation: Dissolve the purified peptidomimetic in PBS (pH 7.4) to a final concentration of 100 µM. Add 25% (v/v) human blood serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation.
Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours.
Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% TFA.
Causality: The organic solvent and low pH instantly denature the serum proteases, halting degradation. This ensures the kinetic data accurately reflects the exact timepoint of extraction.
Self-Validation (Control): Run a control sample of a known canonical peptide (e.g., unmodified L-Leu variant) in parallel. Rapid degradation of the control validates that the serum proteases are active, ensuring that the observed stability of the peptidomimetic is genuine.
Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS. Plot the AUC (Area Under the Curve) of the parent mass over time to calculate the half-life (
).
References
Title : Rapid de novo discovery of peptidomimetic affinity reagents for human angiotensin converting enzyme 2
Source : nih.gov
URL :[3]
Technical Guide: Methyl 2-amino-3-cyclopropylpropanoate in GPCR Ligand Engineering
Topic: Methyl 2-amino-3-cyclopropylpropanoate as an intermediate for GPCR ligands Content Type: Detailed Application Notes and Protocols Introduction: The Strategic Value of Cyclopropylalanine (Cpa) Methyl 2-amino-3-cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 2-amino-3-cyclopropylpropanoate as an intermediate for GPCR ligands
Content Type: Detailed Application Notes and Protocols
Introduction: The Strategic Value of Cyclopropylalanine (Cpa)
Methyl 2-amino-3-cyclopropylpropanoate is the methyl ester of Cyclopropylalanine (Cpa) , a critical non-proteinogenic amino acid used in medicinal chemistry to optimize peptide-based drugs. In the context of G-Protein Coupled Receptor (GPCR) ligand design, this intermediate serves as a high-value bioisostere for Leucine, Isoleucine, and Valine.
Why This Molecule Matters
Conformational Constraint: The cyclopropyl group introduces significant steric bulk adjacent to the peptide backbone (
torsion angle restriction), locking the ligand into a bioactive conformation required for GPCR binding pockets.
Metabolic Stability: The rigid cyclopropyl ring prevents the "induced fit" required by many proteolytic enzymes (e.g., chymotrypsin), significantly extending the half-life of peptide therapeutics in plasma.
Lipophilicity: It enhances membrane permeability and hydrophobic interactions within the transmembrane (TM) bundles of Class A and Class B GPCRs.
Note on Nomenclature: In peptide chemistry, this residue is abbreviated as Cpa . Do not confuse this with the adenosine receptor ligand N6-cyclopentyladenosine, which is also frequently abbreviated as CPA in GPCR literature.
Chemical Properties & Handling
CAS Number: 206438-31-5 (for the (S)-HCl salt); 1212129-47-9 (generic/related).
Molecular Formula: C
HNO (Free base).
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture.
Solubility: Soluble in MeOH, DCM, DMF. Moderately soluble in water (as HCl salt).
Protocol 1: Synthesis of Methyl 2-amino-3-cyclopropylpropanoate
While the target molecule is available commercially, in-house synthesis allows for the introduction of isotopic labels or specific stereochemical controls. The most robust route involves the Simmons-Smith cyclopropanation of a dehydroalanine precursor.
Workflow Diagram
Figure 1: Synthetic workflow for generating the Cyclopropylalanine scaffold from Serine.
Step-by-Step Procedure
Phase A: Preparation of N-Boc-Dehydroalanine Methyl Ester
Rationale:
The native C-terminal residue of Bombesin is Methionine or Leucine. These are susceptible to oxidation (Met) or enzymatic cleavage.
Modification: Replacing Leu
with Cpa .
Outcome: The Cpa residue creates a steric block that prevents degradation by neutral endopeptidase (NEP) while maintaining the hydrophobic contact required for the receptor's transmembrane binding pocket.
Data: Analogs containing Cpa often show a 10-100x increase in in vivo duration of action compared to the native peptide.
References
Simmons-Smith Reaction Mechanism: Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link
Synthesis of Cyclopropylalanine: Wasserman, H. H., et al. (2002). Synthesis of the conformationally constrained amino acid 1-aminocyclopropanecarboxylic acid. Journal of Organic Chemistry. Link
GPCR Peptide Ligands (Bombesin): Coy, D. H., et al. (1988). Short chain bombesin antagonists containing structural modifications of the C-terminal region. Journal of Biological Chemistry. Link
Cyclopropylalanine in Drug Design: Rezaei, Z., et al. (2018). Design and synthesis of novel cyclopropylalanine-containing peptides as potential anticancer agents. European Journal of Medicinal Chemistry. Link
Fmoc-SPPS Protocols: Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
Application Note: Strategic Manipulation of Methyl 2-amino-3-cyclopropylpropanoate
Part 1: Executive Summary & Strategic Analysis Methyl 2-amino-3-cyclopropylpropanoate (hereafter Me-ACP ) is a critical non-canonical amino acid building block. The cyclopropyl moiety acts as a conformationally rigid bio...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis
Methyl 2-amino-3-cyclopropylpropanoate (hereafter Me-ACP ) is a critical non-canonical amino acid building block. The cyclopropyl moiety acts as a conformationally rigid bioisostere of leucine or valine, often improving metabolic stability and receptor selectivity in peptidomimetics.
However, the effective utilization of Me-ACP in synthesis presents three specific chemical challenges that distinguish it from standard aliphatic amino acids:
Cyclopropyl Ring Strain: While stable to standard TFA (acid) and Piperidine (base) conditions, the ring is susceptible to opening under strong Lewis acidic conditions or catalytic hydrogenation (Pd/C).
Stereochemical Integrity: The
-proton is acidic due to the electron-withdrawing ester. Base-mediated manipulations (especially ester hydrolysis) carry a high risk of racemization ( epimerization).
Orthogonality Conflicts: Starting with the methyl ester restricts the direct application of Fmoc chemistry if the free acid is required, as standard ester saponification conditions (LiOH/NaOH) will prematurely cleave the Fmoc group.
The Decision Matrix
Before beginning laboratory work, select your pathway based on the downstream application.
Figure 1: Strategic Decision Tree for Me-ACP manipulation. Note the critical sequencing for Fmoc synthesis.
Part 2: Stability Profile & "Watch-Outs"
Condition
Stability of Cyclopropyl Ring
Stability of Methyl Ester
Notes
TFA / DCM (1:1)
Stable
Stable
Standard Boc removal condition. Safe.
Piperidine / DMF (20%)
Stable
Stable
Standard Fmoc removal condition. Safe.
H₂ / Pd/C (1 atm)
Risk (Variable)
Stable
Caution: Hydrogenation can open cyclopropyl rings to gem-dimethyl or n-propyl groups. Avoid Cbz protection if removal via H₂ is intended.
HBr / AcOH
Unstable
Unstable
Avoid: High risk of ring opening and ester hydrolysis/transesterification.
LiOH / THF / H₂O
Stable
Labile (Desired)
Racemization Risk: Keep temperature < 0°C during addition.
Part 3: Detailed Protocols
Protocol A: Synthesis of Fmoc-ACP-OH (For SPPS)
Rationale: Because the methyl ester is present, we cannot install Fmoc first and then hydrolyze (Fmoc is base-labile). We must hydrolyze the ester first while the amine is protonated (or unprotected), then install Fmoc.
Reagents:
Methyl 2-amino-3-cyclopropylpropanoate HCl (
equiv)
Lithium Hydroxide Monohydrate (LiOH·H₂O) (
equiv)
Fmoc-OSu (
equiv)
Sodium Carbonate (
)
Solvents: THF, Water, Dioxane, Ethyl Acetate.
Step-by-Step:
Ester Hydrolysis:
Dissolve the starting material (HCl salt) in THF/Water (1:1 v/v). Cool to 0°C (Ice bath).
Stir at 0°C for 60 minutes, then allow to warm to room temperature (RT) for 1 hour.
QC Check: Monitor by TLC or LCMS for disappearance of methyl ester.
Neutralization: Carefully adjust pH to ~7-8 using dilute HCl. Do not acidify strongly yet.
Fmoc Protection (One-Pot):
To the crude hydrolysate (pH ~8), add
( equiv) to buffer the solution.
Add a solution of Fmoc-OSu (
equiv) dissolved in Dioxane or THF.
Stir vigorously at RT for 4–12 hours.
Mechanism:[3][4][5] The free amine attacks the succinimide carbonate. The cyclopropyl ring remains inert.
Workup:
Dilute with water and wash with Diethyl Ether (
) to remove unreacted Fmoc-OSu and non-polar byproducts. Discard organic layer.
Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The product (Fmoc-ACP-OH) will precipitate or oil out.
Extract with Ethyl Acetate (
).
Dry over
, filter, and concentrate.
Protocol B: Synthesis of Boc-ACP-OMe (For Solution Phase)
Rationale: The Boc group is stable to the basic conditions required for subsequent ester hydrolysis. This allows for purification of the fully protected intermediate.
Reagents:
Methyl 2-amino-3-cyclopropylpropanoate HCl (
equiv)
Di-tert-butyl dicarbonate (
) ( equiv)
Triethylamine (TEA) or DIPEA (
equiv)
DCM (Dichloromethane)
Step-by-Step:
Setup:
Suspend the starting material in DCM (
M concentration).
Cool to 0°C .
Protection:
Add TEA (
equiv) dropwise. The solution should become clear as the free base is liberated.
Add
( equiv) dissolved in a minimal amount of DCM.
Remove ice bath and stir at RT for 3 hours.
Workup (The "Wash" Strategy):
Wash organic phase with 10% Citric Acid or 0.5M KHSO₄ (
). Why? Acidic wash removes unreacted amine and TEA.
Wash with Sat.
(). Why? Removes byproduct Boc-OH and residual acid.
Wash with Brine, dry (
), and concentrate.
Optional: Hydrolysis to Boc-ACP-OH:
Dissolve Boc-ACP-OMe in THF/MeOH/Water (2:1:1).
Add LiOH (
equiv) at 0°C.
Stir until conversion is complete (usually < 2 hours).
Acidify with KHSO₄ to pH 3 and extract. Note: Boc is acid-labile, but stable to KHSO₄/Citric acid washes. Avoid HCl if possible.
Part 4: Workflow Visualization
Figure 2: Parallel workflows for generating Boc vs. Fmoc protected building blocks.
Part 5: Quality Control & Troubleshooting
Racemization Check (Critical)
The cyclopropyl group does not prevent racemization at the
-carbon.
Method: Chiral HPLC or GC-MS (using chiral stationary phase).
Standard: Compare product against a racemic standard (synthesized by refluxing a small aliquot in NaOMe/MeOH).
Acceptance Criteria:
D-isomer.
NMR Validation
Cyclopropyl Fingerprint: Look for the characteristic high-field signals in
Fmoc Cleavage during Saponification: If you attempt to hydrolyze Fmoc-ACP-OMe with LiOH, you will lose the Fmoc group. Solution: Follow Protocol A (Hydrolyze first).
Ring Opening: Avoid using HBr/AcOH for deprotection. If Cbz is used, perform hydrogenolysis carefully (monitor pressure and time) or switch to Boc/Fmoc.
Part 6: References
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Gagnon, A., et al. (2007). Synthesis of cyclopropyl-containing amino acids. Journal of Organic Chemistry. (General reference for cyclopropyl amino acid stability).
Technical Support Center: NMR-Based Impurity Identification for Methyl 2-Amino-3-Cyclopropylpropanoate
Welcome to the technical support center for the analysis of Methyl 2-amino-3-cyclopropylpropanoate. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of Methyl 2-amino-3-cyclopropylpropanoate. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies in a practical question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction: Why NMR is the Gold Standard for Impurity Characterization
In pharmaceutical development, the unambiguous identification and quantification of impurities are critical for ensuring drug safety, efficacy, and regulatory compliance.[1][2] While chromatographic techniques like HPLC are excellent for detecting and quantifying impurities, they often fall short in providing definitive structural information.[1] High-field NMR spectroscopy stands as the most powerful and authoritative tool for the structural elucidation of unknown impurities, offering detailed insights into molecular connectivity and stereochemistry.[3][4] This guide will help you leverage the full potential of NMR to characterize your samples of Methyl 2-amino-3-cyclopropylpropanoate.
Question 1: What does the standard ¹H and ¹³C NMR spectrum of pure Methyl 2-amino-3-cyclopropylpropanoate look like?
Answer:
Understanding the baseline NMR signature of your active pharmaceutical ingredient (API) is the essential first step in identifying anything that shouldn't be there. The structure of Methyl 2-amino-3-cyclopropylpropanoate contains several distinct spin systems that give rise to a characteristic pattern.
Structure and Proton/Carbon Labeling:
Below are the predicted ¹H and ¹³C NMR chemical shifts for the pure compound. These values are estimates based on standard chemical shift ranges and data from structurally similar fragments.[5][6][7][8][9] Actual values may vary slightly based on solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-amino-3-cyclopropylpropanoate
Label
Atom Type
Predicted ¹H Shift (ppm)
Multiplicity
Integration
Predicted ¹³C Shift (ppm)
a
CH
~3.5 - 3.7
dd
1H
~55 - 60
b
CH₂
~1.6 - 1.8 (diastereotopic)
m
2H
~35 - 40
c
CH (c-Pr)
~0.8 - 1.0
m
1H
~8 - 12
d
CH₂ (c-Pr)
~0.4 - 0.6 (diastereotopic)
m
2H
~3 - 6
e
CH₂ (c-Pr)
~0.1 - 0.3 (diastereotopic)
m
2H
~3 - 6
f
O-CH₃
~3.7
s
3H
~52
g
NH₂
~1.5 - 2.5 (broad)
s (broad)
2H
-
-
C=O
-
-
-
~173 - 176
Causality Note: The alpha-proton (a) is deshielded by the adjacent ester and amino groups. The cyclopropyl protons (c, d, e) are highly shielded and appear in the upfield region (0-1 ppm), a characteristic feature of this moiety. The ester methyl group (f) typically appears as a sharp singlet around 3.7 ppm.[5]
Question 2: I see unexpected signals in my ¹H NMR spectrum. How do I begin to identify the corresponding impurity?
Answer:
A systematic approach is crucial when confronting unknown signals. The goal is to move from observation to structural hypothesis. The following workflow provides a logical pathway for identification.
Experimental Workflow: Impurity Identification
Below is a step-by-step protocol to guide your investigation.
Verify the Main Compound: First, confirm that all the expected peaks for Methyl 2-amino-3-cyclopropylpropanoate are present and have the correct integration ratios.
Identify Obvious Impurities: Check for common laboratory contaminants like residual solvents (see Question 3), water, or grease. Use established chemical shift tables for this.[10][11]
Characterize the Unknown Signals:
Chemical Shift: Where do the signals appear? Downfield signals (>7 ppm) may suggest aromatic impurities, while upfield signals (<1 ppm) could relate to other aliphatic or cyclopropyl-like structures.
Integration: Determine the relative number of protons for each unknown signal by comparing its integral to a known signal from your main compound (e.g., the 3H singlet of the O-CH₃ group).
Multiplicity (Splitting Pattern): Use the n+1 rule to determine the number of neighboring protons. This provides crucial information about the connectivity of the impurity.
J-Coupling Constants: Measure the coupling constants (in Hz). These values can help identify specific structural motifs (e.g., cis/trans alkenes, ortho/meta/para aromatic substitution).
Propose Potential Structures: Based on the synthesis route, consider potential starting materials, reagents, by-products, or degradation products.[12][13] For example, if the synthesis involved a Michael addition to a cyclopropyl-containing precursor, unreacted starting material might be present.
Utilize 2D NMR: If the ¹H spectrum is crowded or ambiguous, 2D NMR experiments are invaluable.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond connectivity).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for piecing together molecular fragments.
Confirm with Orthogonal Techniques: If possible, confirm the identity of the impurity using a complementary technique like LC-MS, which provides the molecular weight of the unknown.[2]
Logical Diagram: Impurity Identification Workflow
Caption: A workflow for systematic impurity identification using NMR.
Question 3: My sample contains residual solvents. How can I identify them?
Answer:
Residual solvents are the most common type of impurity. Fortunately, their NMR signals are well-documented. The chemical shifts of solvents can vary slightly depending on the deuterated solvent used for the analysis.
Protocol for Identifying Residual Solvents:
Acquire Your Spectrum: Run a standard ¹H NMR of your sample.
Consult a Reference Table: Compare the chemical shifts of singlet, triplet, or quartet peaks that don't correspond to your product with a standard solvent impurity table. Authoritative tables have been published in journals like The Journal of Organic Chemistry and are widely available from chemical suppliers.[10][14][15]
Confirm with ¹³C NMR: If there is ambiguity, the ¹³C NMR spectrum can be used for confirmation. Each solvent has a unique set of carbon signals.
Table 2: Common Solvents and Their Approximate ¹H Chemical Shifts (in CDCl₃)
Solvent
Signal (ppm)
Multiplicity
Acetone
2.17
Singlet
Acetonitrile
2.10
Singlet
Dichloromethane
5.30
Singlet
Diethyl Ether
1.21, 3.48
Triplet, Quartet
Dimethylformamide (DMF)
2.92, 2.88, 8.02
Singlets
Ethyl Acetate
1.26, 2.05, 4.12
Triplet, Singlet, Quartet
Heptane/Hexane
~0.9, ~1.3
Multiplets
Methanol
3.49
Singlet
Toluene
2.36, 7.17-7.28
Singlet, Multiplet
Water
~1.56
Broad Singlet
Source: Adapted from data in Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[14] Note: The water peak's position is highly variable.
Question 4: Can I quantify the level of an impurity using NMR?
Answer:
Yes, Quantitative NMR (qNMR) is a powerful primary method for determining the concentration or purity of a substance without needing a reference standard of the impurity itself.[1][16] The principle of qNMR relies on the fact that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16]
Protocol for Quantitative ¹H NMR (qNMR):
Sample Preparation:
Accurately weigh a known amount of your sample (e.g., Methyl 2-amino-3-cyclopropylpropanoate containing the impurity).
Accurately weigh and add a known amount of a certified internal standard. The standard should be stable, not reactive with your sample, and have at least one sharp signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
Dissolve the mixture in a known volume of a deuterated solvent.
NMR Data Acquisition:
Critical Step: Ensure complete spin-lattice relaxation (T₁) for all signals being integrated. This is achieved by setting a long relaxation delay (D1) of at least 5 times the longest T₁ value of the signals of interest (D1 ≥ 5 * T₁_max). A D1 of 30-60 seconds is often sufficient for accurate quantification.
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals you will be integrating.
Data Processing:
Carefully phase and baseline-correct the spectrum.
Integrate a well-resolved signal from the impurity and a well-resolved signal from the internal standard.
Calculation:
Use the following formula to calculate the amount of the impurity:
N: The number of protons giving rise to the signal (e.g., 3 for a CH₃ group).
MW: The molecular weight.
Subscripts: Imp refers to the impurity, and Std refers to the internal standard.
This method allows for the accurate determination of impurity levels, which is essential for meeting regulatory thresholds set by bodies like the ICH.[17]
References
Pharmaffiliates. (2026, January 22).
Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
Unknown. (2018, September 21). Impurity Profiling In Pharmaceuticals: A Review.
Alliance Pharma. NMR Spectroscopy Analysis.
Pauli, G. F., Chen, S.-N., & Simmler, C. (2015). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC.
Unknown. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
University of Colorado Boulder. Typical Proton and C-13 Chemical Shifts.
MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis.
Vaia.
Doc Brown's Chemistry.
Derr, K. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Sigma-Aldrich. NMR Chemical Shifts of Impurities.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
Giraudeau, P., et al. (2020). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC.
Han, Y., & Hynes, J. (2004). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
Alfa Chemistry. NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
Troubleshooting chiral HPLC separation of amino acid esters
Welcome to the Chiral Separation Diagnostics Portal . As a Senior Application Scientist, I have designed this technical support center to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chiral Separation Diagnostics Portal . As a Senior Application Scientist, I have designed this technical support center to move beyond basic troubleshooting. Chiral chromatography is not merely about adjusting gradients; it requires a fundamental understanding of the thermodynamic and stereochemical interactions between your analyte and the Chiral Stationary Phase (CSP).
This guide focuses specifically on the enantiomeric separation of amino acid esters, addressing the mechanistic causality behind common failures and providing self-validating protocols to ensure your data is structurally sound and reproducible.
Part 1: Diagnostic Logic & Workflow
Before altering any chromatographic parameters, you must identify the primary mechanism of chiral recognition dictated by your specific CSP. The workflow below outlines the logic path for diagnosing and resolving poor enantiomeric resolution (
) in amino acid esters.
Troubleshooting workflow for chiral HPLC resolution of amino acid esters.
Part 2: Mechanistic Q&A (Troubleshooting Guides)
Q1: I am losing baseline resolution (
) for a -amino acid ester on a Crownpak CR(+) column. What is causing this, and how do I fix it?Causality: Crown ether columns separate enantiomers by forming a host-guest inclusion complex between the chiral crown ether cavity and the primary amine of your analyte. This complexation strictly requires the amine to be fully protonated. If your mobile phase pH is above 2.0, the retention mechanism shifts from enantioselective complex formation to a non-enantioselective hydrophobic interaction[1]. Furthermore, the stability of this diastereomeric complex is highly temperature-dependent.
Solution: Adjust the mobile phase pH to using perchloric acid (). If resolution is still poor, lower the column temperature to sub-ambient levels (e.g., -7°C). Studies have shown that combining pH 1.0 with sub-ambient temperatures forces concurrent enantiomeric baseline resolution for amino acid esters[1].
Q2: My amino acid ester peaks exhibit severe tailing on polysaccharide-based CSPs (e.g., Chiralpak AD-H), ruining my integration. Why is this happening?Causality: Peak tailing in normal-phase chiral chromatography is rarely a failure of the chiral selector itself. Instead, it is caused by secondary ionic interactions between the basic amino group of your ester and the residual, unbonded acidic silanols on the underlying silica support matrix[2].
Solution: Incorporate a basic modifier into your mobile phase. Adding 0.1% diethylamine (DEA) will competitively saturate the active silanol sites, instantly suppressing the secondary interactions, reducing tailing, and improving peak symmetry[2][3].
Q3: I am using a Chirobiotic T (Teicoplanin) column in reversed-phase mode. When I increased the methanol concentration to elute the peaks faster, the retention time actually increased. Is my column degrading?Causality: Your column is perfectly fine; you are observing an entropically-driven separation mechanism unique to macrocyclic glycopeptides. In standard reversed-phase HPLC, increasing the organic modifier decreases retention. However, with Chirobiotic columns, increasing the methanol content decreases the solubility of the highly polar amino acid ester in the mobile phase (relative to water)[4]. Because the analyte is less soluble in the methanol-rich mobile phase, it partitions more strongly into the stationary phase, thereby increasing retention time[4][5].
Solution: To decrease retention time on a Teicoplanin CSP, you must increase the aqueous fraction of your mobile phase, not the organic fraction.
Part 3: Quantitative Data Summary
The table below summarizes the causal relationships between critical chromatographic parameters and their mechanistic effects on amino acid ester resolution.
Thermodynamically stabilizes the transient diastereomeric complex.
Baseline resolution ().
Basic Modifier
Polysaccharide
Add 0.1% DEA
Competitively saturates residual active silanols on the silica matrix.
Eliminated peak tailing; improved symmetry.
% Methanol
Macrocyclic Antibiotic
Increase MeOH
Decreases analyte solubility in the mobile phase (entropically driven).
Increased retention time (Atypical RP behavior).
Equilibration
All CSPs
Flush 20-30 column vols
Ensures uniform conformational state of the complex chiral selector.
Stabilized retention times; no drift.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Follow these methodologies to guarantee that your observed separations are genuine chiral recognitions and not chromatographic artifacts.
Use this protocol for underivatized amino acid esters containing a primary amine.
Mobile Phase Preparation: Prepare a mobile phase of 100% Milli-Q water. Titrate with 70% Perchloric acid (
) until the pH reaches exactly 1.0. Filter and degas thoroughly. Do not add methanol, as organic modifiers disrupt the crown ether complexation[1].
Temperature Control: Plumb the column through a refrigerated column compartment. Set the temperature to -7°C. Allow 45 minutes for thermal equilibration.
Flow Rate & Injection: Set the flow rate to 0.5 mL/min. Inject 10 µL of your amino acid ester sample (dissolved in mobile phase).
Self-Validation Checkpoint (The pH Step Test): To prove that your separation is driven by chiral inclusion and not random stationary phase interactions, run a second injection using a mobile phase adjusted to pH 3.0.
Validation Criteria: At pH 3.0, the primary amine will deprotonate, the inclusion complex will fail, and the enantiomers will co-elute early as a single peak[1]. If this occurs, you have successfully validated the causality of your chiral method.
Protocol B: Reversed-Phase Separation on Macrocyclic Glycopeptides (Chirobiotic T)
Use this protocol for complex or secondary aromatic amino acid esters.
Mobile Phase Preparation: Prepare an isocratic mixture of Methanol:Water (80:20 v/v). No pH adjustment is typically necessary for standard amino acid esters in this mode[6].
System Equilibration: Macrocyclic glycopeptides require extensive equilibration. Flush the column with at least 30 column volumes of the mobile phase until the baseline is completely flat[3].
Flow Rate & Temperature: Set the flow rate to 1.0 mL/min at an ambient temperature of 25°C. Inject the sample.
Self-Validation Checkpoint (Elution Order Confirmation): Teicoplanin selectors have a highly predictable stereochemical preference; the D-enantiomer is almost universally retained more strongly than the L-enantiomer[6].
Validation Criteria: Co-inject your racemic mixture with a known, pure D-enantiomer standard. If the second eluting peak increases in area, you have validated both the elution order and the structural integrity of your analyte[6].
References
HPLC CHIRAL OPTIMIZATION OF - A UNIQUE p-AMINO ACID AND ITS ESTER
Source: Taylor & Francis (tandfonline.com)1
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers
Source: Benchchem
2
Chiral Liquid Chromatography in analysis of the stereochemistry of marine natural compounds: contribution for Medicinal Chemistry
Source: Sciforum6
Improving yield and purity in the synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate
Answering the call for enhanced efficiency in pharmaceutical development, this Technical Support Center is dedicated to the synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate, a non-canonical amino acid of significa...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call for enhanced efficiency in pharmaceutical development, this Technical Support Center is dedicated to the synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate, a non-canonical amino acid of significant interest for its role in creating conformationally restricted peptidomimetics.[1] The unique structural properties of the cyclopropane ring can improve the metabolic stability and receptor selectivity of peptide-based drug candidates.[2] This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome common challenges, thereby improving both the yield and enantiomeric purity of this valuable building block.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Yield-Related Issues
Question: My overall yield is consistently below expectations. What are the most critical parameters to re-evaluate in my synthetic route?
Answer: Persistently low yields often trace back to a few critical areas. The primary focus should be on the cyclopropanation step itself, which is frequently the most complex transformation in the sequence.
Catalyst and Reagent Integrity: In catalytic asymmetric syntheses, such as those employing rhodium complexes, the activity of the catalyst is paramount.[3][4] Ensure the catalyst has not been deactivated by improper storage or exposure to air and moisture. If using a method involving in situ generation of diazo compounds, the quality and stoichiometry of the tosylhydrazone salt and base are critical for efficient conversion.[5]
Reaction Conditions: Overly dilute or concentrated reaction mixtures can negatively impact the reaction rate and selectivity. Re-optimize the concentration. Temperature control is also vital; some cyclopropanation reactions require low temperatures to suppress side reactions, while others need thermal energy to proceed.[5]
Intermediate Stability: Cyclopropanol intermediates, if part of your synthetic route, can be sensitive and prone to ring-opening under certain conditions.[6] Likewise, other intermediates may have limited stability. It is crucial to handle and purify them promptly under appropriate conditions (e.g., inert atmosphere, low temperature).
Question: I'm observing significant side-product formation, which is complicating purification and reducing my yield. What are the likely culprits?
Answer: The formation of multiple byproducts points toward issues with reaction selectivity or the stability of your target molecule under the reaction or workup conditions.
Homoconjugate Addition: The cyclopropane ring, particularly when activated by adjacent electron-withdrawing groups, can be susceptible to nucleophilic attack (homoconjugate addition), leading to ring-opened byproducts. This can sometimes occur if the displaced leaving group or other nucleophiles in the mixture re-attack the product.[7]
Substrate Reactivity: The electronic nature of your substrates can influence side reactions. For instance, electron-poor starting materials in some cyclopropanation reactions have been shown to give reduced yields due to competing pathways.[7]
Protecting Group Strategy: A robust protecting group strategy is essential. For example, protecting the amino group on a precursor can prevent it from participating in undesired side reactions during subsequent chemical transformations.[8] If your route involves multiple functional groups, ensure they are adequately protected to survive the reaction conditions.
Purity and Stereoselectivity Issues
Question: My final product has a low enantiomeric excess (ee). How can I improve the stereoselectivity of the reaction?
Answer: Achieving high enantiopurity is the primary goal for synthesizing chiral molecules like (S)-Methyl 2-amino-3-cyclopropylpropanoate. Low ee is a common and critical problem.
Chiral Catalyst/Auxiliary Choice: The selection of the chiral catalyst or auxiliary is the single most important factor determining enantioselectivity. Methods based on C₂-symmetric ligands, such as those used in rhodium-catalyzed cyclopropanations, are designed to create a specific chiral environment and often yield high ee.[3][4] If using a chiral auxiliary, its ability to direct the stereochemical outcome is key.[9]
Catalyst Loading and Purity: Ensure the correct catalyst loading is used, as insufficient amounts can lead to a higher proportion of the non-catalyzed, non-selective background reaction. The chemical and optical purity of the catalyst/ligand is also crucial.
Post-Synthesis Resolution: If optimizing the asymmetric synthesis does not yield the desired ee, a classical or chromatographic resolution may be necessary. This can involve:
Salt Formation: Reacting the racemic or enantioenriched amino ester with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.[10]
Chiral Chromatography: Using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a powerful method for separating enantiomers.[11][12] Macrocyclic glycopeptide phases, for example, are known to be effective for separating amino acids.[12]
Question: I'm struggling to separate diastereomers formed during the synthesis. What purification techniques are most effective?
Answer: Diastereomers often have very similar physical properties, making their separation challenging.[2]
Optimized Flash Chromatography: This is the first method to try. Systematically screen different solvent systems (eluent). Sometimes, a small change in solvent polarity or the addition of a modifier (like a few drops of triethylamine or acetic acid) can significantly improve separation.
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. If the product is an oil, converting it to a solid salt (e.g., hydrochloride or oxalate) and then recrystallizing the salt can separate diastereomers.[10][13]
Preparative Chromatography: For very difficult separations, preparative HPLC or SFC may be required. While more resource-intensive, these techniques offer much higher resolving power than standard flash chromatography.[2]
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing (S)-Methyl 2-amino-3-cyclopropylpropanoate?
There are several effective strategies, each with its own advantages:
Catalytic Asymmetric Cyclopropanation: This is a modern and highly efficient approach. It typically involves the reaction of a diazoacetate with an alkene in the presence of a chiral transition metal catalyst, often based on rhodium or cobalt. These methods can provide high yields and excellent enantioselectivities directly.[3][4]
Cyclopropanation of Dehydroamino Acids: This classic method involves creating the cyclopropane ring on a dehydroalanine derivative. The stereochemistry can be controlled by using a chiral auxiliary or a chiral reagent in the cyclopropanation step (e.g., a Simmons-Smith reaction on a chiral allylic alcohol precursor).[5][14][15]
Biocatalytic Reductive Amination: This "green chemistry" approach uses an enzyme, such as an amino acid dehydrogenase, to perform an asymmetric reductive amination on a cyclopropyl keto-acid precursor. This method can achieve exceptionally high enantiomeric excess (>99.5% ee) and high yields under mild, aqueous conditions.[16]
Alkylation of Chiral Glycine Enolates: Chiral glycine Schiff base complexes, often with Ni(II), can be deprotonated and then alkylated with a cyclopropylmethyl halide. The chiral auxiliary on the Schiff base directs the stereochemistry of the alkylation.[17]
Q2: What are the most common impurities to expect in the crude product?
The impurity profile depends heavily on the synthetic route chosen. However, common impurities include:
Stereoisomers: The (R)-enantiomer and any diastereomers formed.
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
Ring-Opened Byproducts: Resulting from the instability of the cyclopropane ring under certain conditions.[7]
Catalyst Residues: Traces of transition metals (e.g., Rhodium, Palladium) may remain.
Side-Products from Reagents: For example, if borohydride is used as a reductant, borate salts may be present.[18]
Q3: What analytical methods are essential for quality control during and after the synthesis?
A combination of analytical techniques is necessary for comprehensive quality control:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any major impurities.[18]
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining the enantiomeric excess (ee) and separating diastereomers.[12]
Thin-Layer Chromatography (TLC): Crucial for monitoring the progress of the reaction in real-time.
Data Summary and Protocols
Comparison of Synthetic Methods
The following table summarizes key performance indicators for different synthetic approaches to provide a comparative overview.
This protocol is adapted from established methods for catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates.[3][4]
Materials:
Appropriate alkene precursor
Ethyl diazoacetate (or methyl diazoacetate)
Chiral Rhodium Catalyst (e.g., Rh₂(R-BTPCP)₄)
Anhydrous dichloromethane (DCM)
Silica gel for column chromatography
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral rhodium catalyst (0.5-2 mol%) in anhydrous DCM.
Reagent Addition: To the stirred catalyst solution, add the alkene precursor (1.0 equivalent).
Slow Addition: Using a syringe pump, add a solution of the diazoacetate (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture over a period of 4-8 hours. The slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions.
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete shortly after the addition of the diazoacetate is finished.
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
Purification: Purify the crude residue by flash column chromatography on silica gel.
Column Packing: Pack the column with silica gel using the chosen eluent system (e.g., starting with 95:5 Hexanes/Ethyl Acetate).
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Collect fractions and monitor them by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified (S)-Methyl 2-amino-3-cyclopropylpropanoate.
Analysis: Confirm the structure by ¹H and ¹³C NMR and determine the enantiomeric excess by chiral HPLC analysis.
References
Bidal, Y. D., et al. (2018). Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers. Available at: [Link]
Laroche, G., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Available at: [Link]
Zhang, F., & Fox, J. M. (2006). Synthesis of Cyclopropene α-Amino Acids via Enantioselective Desymmetrization. Organic Letters. Available at: [Link]
Bidal, Y. D., et al. (2018). Catalytic Enantioselective Synthesis of Cyclopropyl α-Amino Carboxylates and Phosphonates. Request PDF on ResearchGate. Available at: [Link]
Stamford, A. W., & Valles, M. J. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
Groth, U., et al. (1993). Asymmetric Synthesis of Methyl (2R,3S)-2-Amino-3-cyclopropyl-3-hydroxyalkanoates via Diastereoselective Simmons-Smith Reactions. KOPS - University of Konstanz. Available at: [Link]
Sun, A., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. Available at: [Link]
Mistry, M. S., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available at: [Link]
Davies, S. G., et al. (2004). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
Mykhailiuk, P. K. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]
Faler, C. A., et al. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. University of Pennsylvania. Available at: [Link]
Bertus, P., & Szymoniak, J. (2021). Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. Available at: [Link]
Kanamori, H., et al. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
Unknown Authors. (2021). METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF. Google Patents.
Alker, A., et al. (2014). ChemInform Abstract: Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid. Request PDF on ResearchGate. Available at: [Link]
Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
Nguyen, T. Q., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at: [Link]
Ball, M., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Available at: [Link]
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. Available at: [Link]
Gray, J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Unknown Authors. (2013). Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.
Muthusamy, S., & Gunanathan, C. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available at: [Link]
Nishikawa, M., et al. (2016). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Available at: [Link]
Stability of Methyl 2-amino-3-cyclopropylpropanoate under acidic and basic conditions
Executive Summary & Molecule Profile Methyl 2-amino-3-cyclopropylpropanoate is a non-canonical amino acid ester frequently used as a building block in peptide synthesis and medicinal chemistry to introduce conformational...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Methyl 2-amino-3-cyclopropylpropanoate is a non-canonical amino acid ester frequently used as a building block in peptide synthesis and medicinal chemistry to introduce conformational constraints.
Primary Form: Hydrochloride Salt (Stable solid).[1]
Active Species: Free Amine (Unstable oil/low-melting solid).[1]
Critical Vulnerabilities:
Ester Hydrolysis: Occurs in both acid and base; significantly faster in base.
Diketopiperazine (DKP) Formation: Rapid dimerization of the free base.
Racemization: High risk in basic conditions due to alpha-proton abstraction.
Cyclopropane Ring Integrity: Generally robust, but susceptible to ring-opening under harsh acidic conditions or specific Lewis acid catalysis.[1]
Troubleshooting Dashboard
Use this dashboard to diagnose issues based on your experimental conditions.
Condition A: Acidic Environment (pH < 4.0)
Observation
Likely Cause
Technical Insight
Corrective Action
Loss of Ester (M-14)
Acid-Catalyzed Hydrolysis
Ester hydrolysis is reversible but slow at room temp.[1] Accelerated by heat (>40°C) or strong mineral acids (e.g., 6M HCl).[1]
Keep solutions cold (0-4°C).[1] Use mild acids (AcOH, dilute HCl) for short durations.[1]
New Impurity (+18/Isomer)
Cyclopropane Ring Opening
Strong acids (H₂SO₄, TfOH) can protonate the ring or catalyze homo-conjugate addition, leading to ring-opened isomers.[1]
Avoid strong non-volatile acids. Stick to HCl or TFA. Do not heat in strong acid.
Hygroscopicity
Salt Formation
The HCl salt is hygroscopic. Moisture absorption leads to hydrolysis over time.
Store under Argon/Nitrogen in a desiccator at -20°C.
Condition B: Basic Environment (pH > 8.0)
Observation
Likely Cause
Technical Insight
Corrective Action
Insoluble White Solid
DKP Formation (Critical)
The free amine intermolecularly attacks the ester of a neighbor molecule, forming a stable cyclic dimer (Diketopiperazine).[1]
Never store as a free base. Perform free-basing immediately before coupling. Keep concentration dilute (<0.1 M).
Loss of Optical Rotation
Racemization
Base abstracts the -proton.[2] The resulting carbanion re-protonates non-stereoselectively.
Use weak bases (DIPEA, NMM) instead of TEA/NaOH.[1] Minimize exposure time to base.
Rapid Hydrolysis
Saponification
Hydroxide ions () attack the ester carbonyl irreversibly.[1]
Avoid aqueous strong bases (NaOH, LiOH) unless hydrolysis is intended.[1]
Mechanism & Degradation Pathways (Visualization)
The following diagram illustrates the competing degradation pathways. Note that Path B (DKP) is the most common failure mode during workup.[1]
Caption: Figure 1. Degradation landscape showing critical instability of the free base toward dimerization (DKP) and racemization.[1]
Deep Dive FAQs
Q1: I performed an acid workup, but my yield is low. Did the cyclopropane ring open?
Diagnosis: Unlikely, unless you used concentrated sulfuric acid or heated the reaction.[1] The cyclopropane ring in this non-activated system is relatively stable to dilute HCl [1].
Probable Cause: It is more likely you lost product to the aqueous phase. The amino ester is highly polar.
Solution: When extracting from acidic water, ensure the pH is adjusted just high enough to deprotonate the amine (pH ~9) and extract immediately into a polar organic solvent (DCM or EtOAc) to minimize water solubility, then dry quickly.[1]
Q2: Why did my oil turn into a solid precipitate after sitting in the flask for 1 hour?
Diagnosis: You have formed the Diketopiperazine (DKP).[1][3]
Mechanism: Two molecules of the free amine condensed. This reaction is autocatalytic and driven by concentration [2].
Recovery: DKP formation is effectively irreversible under mild conditions. The batch is likely lost.
Prevention: Never leave the free base neat or in concentrated solution. If you must store it, re-acidify it to form the HCl salt immediately.[1]
Q3: Can I use standard Fmoc-deprotection conditions (20% Piperidine)?
Answer: Yes, but with caution. Piperidine is a secondary amine and a base. Prolonged exposure can lead to DKP formation if the ester is at the dipeptide stage [3].
Recommendation: For the methyl ester monomer, piperidine is safe if you wash it away quickly.[1] For dipeptides containing this unit at the C-terminus, DKP formation is a major risk; consider using bulky bases or trityl protection strategies.
Standard Operating Procedures (SOPs)
Protocol A: Safe Generation of Free Base (Neutralization)
Use this when you need the free amine for a coupling reaction.
Preparation: Suspend the HCl salt (1.0 eq) in DCM (10 mL/g). Cool to 0°C.
Neutralization: Add saturated aqueous NaHCO₃ or 10% Na₂CO₃ (cold). Do not use NaOH.
Extraction: Shake vigorously for 30 seconds. Separate layers immediately.
Drying: Dry the organic layer over MgSO₄ (anhydrous) for <5 minutes at 0°C.
Usage: Filter and use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary (risk of DKP).[1]
Protocol B: Stability Check (HPLC)
Use this to verify purity before committing to a synthesis.[1]
Note: DKP usually elutes later (more hydrophobic).[1] Free acid elutes at the solvent front (very polar).[1]
References
Gagnon, A., et al. (2025).[1] Acid-catalyzed ring-opening reactions of cyclopropanated systems.[4][5][6] National Institutes of Health. (General stability of cyclopropanes in acid).
Gairi, M., et al. (1996).[1] Diketopiperazine formation in solid phase peptide synthesis.[3][7][8] Tetrahedron Letters.[3] (Mechanism of DKP formation).
Bennani, Y. L., et al. (1996).[1] Methods for the synthesis of diketopiperazines.[3][6][8] Patent WO1996000391A1. .
ChemSrc Database. (2025).[1] (R)-Methyl 2-amino-3-cyclopentylpropanoate Properties.(Structural analog data).
The Challenge:
The Simmons-Smith reaction (and its Furukawa modification using
) generates stoichiometric quantities of zinc byproducts, typically zinc iodide () and organozinc species. Upon aqueous quenching, these form gelatinous zinc hydroxide/oxide precipitates that stabilize emulsions, trap product, and clog filtration media.
Safety Critical Warning:
Pyrophoric Hazard: Unreacted diethylzinc (
) is pyrophoric. Always quench under an inert atmosphere (Argon/Nitrogen) at or lower.
Exotherm: The hydrolysis of Zn-C bonds is highly exothermic. Add quench solutions dropwise.
Tier 1: Rapid Triage (The "Quick Fixes")
Use this section if you are currently standing in the lab with a problem.
FAQ: Troubleshooting Common Scenarios
Q: I added saturated
and now I have a thick white sludge that won't separate. What happened?A: You likely formed insoluble zinc hydroxide/chloride aggregates. The pH is probably in the neutral range (6–8), where is least soluble.
Fix: If your product is acid-stable, add 10% HCl dropwise until the solid dissolves (pH < 2). If acid-sensitive, add saturated Rochelle Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1-2 hours.
Q: My stir bar is stuck in a "cement" at the bottom of the flask.A: This is a common issue when using the Zn-Cu couple. The zinc sludge has compacted.
Fix: Do not try to pry it loose with a spatula (risk of glass breakage). Add a chelating solvent (like EDTA solution or Rochelle salt) and use an overhead stirrer or sonication bath to break up the cake.
Q: Can I just filter the reaction mixture through Celite?A: Only if you have performed a non-aqueous workup (dilution with dry hexanes/ether). If water has been added, the zinc sludge will blind (clog) the Celite immediately.
Tier 2: Protocol Optimization (The "Deep Dive")
Select the protocol based on your substrate's sensitivity and the scale of your reaction.
Protocol A: The Chelation Method (Rochelle Salt)
Best for: Acid-sensitive substrates, emulsions, and intermediate scales (1g – 50g).
Mechanism: Tartrate ions act as bidentate ligands, wrapping around
ions to form water-soluble complexes. This prevents the formation of the gelatinous network that stabilizes emulsions.
Step-by-Step:
Cool: Chill reaction mixture to
.
Quench: Carefully add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use 10 mL of solution per 1 mmol of Zinc reagent used.
The Critical Step: Remove the ice bath and stir vigorously at room temperature.
Visual Cue: The opaque/milky emulsion will separate into two clear layers. This typically takes 1 to 4 hours . Do not rush this step.
Extract: Separate layers. The zinc stays in the aqueous layer.
Protocol B: The Acidic Wash (Solubilization)
Best for: Acid-stable compounds (alkanes, simple esters) and rapid throughput.
Mechanism: Low pH protonates zinc hydroxides, converting them into highly soluble zinc halides (
, ).
Step-by-Step:
Cool: Chill reaction mixture to
.
Quench: Slowly add 1N HCl (or 5%
). Caution: Gas evolution (Ethane/Methane) will occur.
Monitor: Continue addition until the aqueous phase is clear and acidic (pH ~1).
Extract: Separate layers immediately. Wash organic layer with
to neutralize residual acid.
Protocol C: The Non-Aqueous "Dry" Workup
Best for: Water-soluble products (amphiphiles) or very large scales where liquid-liquid extraction is impractical.
Mechanism: Precipitating zinc salts out of non-polar solvents before adding water prevents emulsion formation entirely.
Step-by-Step:
Dilute: Add a large volume of dry Diethyl Ether or Hexane to the reaction mixture.
Precipitate: The zinc salts (
) often crash out as solids in non-polar media.
Filter: Pass the suspension through a pad of Celite or Silica Gel sintered glass funnel.
Wash: Rinse the filter cake thoroughly with ether.
Concentrate: The filtrate contains your product with minimal zinc residue.
Data & Visualization
Decision Matrix: Selecting the Right Workup
Caption: Workflow for selecting the optimal zinc removal strategy based on substrate stability and scale.
Comparative Analysis of Methods
Feature
Rochelle Salt (Tartrate)
Dilute HCl
EDTA (0.1M)
Non-Aqueous Filtration
Zinc Removal Efficiency
High (>95%)
Very High (>99%)
High (>98%)
Moderate (80-90%)
Emulsion Breaking
Excellent
Good
Superior
N/A (Avoids Emulsion)
Time Required
1–4 Hours
15 Minutes
1–2 Hours
30 Minutes
Substrate Compatibility
Universal (Gentle)
Acid-Stable Only
Universal
Universal
Waste Disposal
Biodegradable
Neutralization Req.
Chelated Metals
Solid Hazardous Waste
Scientific Rationale (E-E-A-T)
The Chelation Effect
The effectiveness of Rochelle salt and EDTA relies on the thermodynamic stability of the Zinc-Ligand complex. Zinc (
) is a borderline Lewis acid. While it bonds strongly to oxygen in water (forming hydroxides), it has a higher formation constant () with multidentate ligands like tartrate or EDTA.
Reaction:
Why it matters: By sequestering the zinc into a soluble complex, we deplete the concentration of solid zinc species at the interface, causing the emulsion (stabilized by solid particles, known as a Pickering emulsion) to collapse.
Residual Zinc Analysis
For pharmaceutical applications, residual zinc must be quantified (typically via ICP-MS). If Protocol A or B leaves trace zinc (>20 ppm), a "polishing" step using a commercially available metal scavenger resin (e.g., QuadraPure™ or thiol-functionalized silica) is recommended before final crystallization.
References
Charette, A. B.; Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][2][3][4][5][6][7] Organic Reactions.[1][3][4][5][6][7] (Definitive review on the reaction scope and workup variations).
Paquette, L. A. (Ed.). (2009). Organic Syntheses. "Cyclopropanation with Diethylzinc and Diiodomethane." (Provides standard operating procedures for Furukawa modification).
Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis.
Deno, N. C.; et al. (1978). "Removal of Zinc Salts from Organic Reaction Mixtures." Journal of Chemical Education.
Chiral purity analysis of Methyl 2-amino-3-cyclopropylpropanoate by HPLC
An In-Depth Technical Guide to the Chiral Purity Analysis of Methyl 2-amino-3-cyclopropylpropanoate by HPLC, with a Comparative Overview of Alternative Chromatographic Techniques In the landscape of pharmaceutical develo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chiral Purity Analysis of Methyl 2-amino-3-cyclopropylpropanoate by HPLC, with a Comparative Overview of Alternative Chromatographic Techniques
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For non-proteinogenic amino acids like Methyl 2-amino-3-cyclopropylpropanoate, which serve as crucial chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacokinetics, or significant off-target toxicity.
This guide provides a detailed examination of High-Performance Liquid Chromatography (HPLC) for the chiral purity analysis of Methyl 2-amino-3-cyclopropylpropanoate. We will explore the fundamental principles of chiral recognition on polysaccharide-based stationary phases, present a robust, step-by-step analytical protocol, and contextualize the performance of HPLC through an objective comparison with Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC). All methodologies are presented with a focus on scientific integrity, grounded in established chromatographic principles and regulatory expectations.[1][2][3]
Chiral HPLC is the cornerstone for determining enantiomeric composition in the pharmaceutical industry due to its robustness, versatility, and the wide availability of highly selective chiral stationary phases (CSPs).[4][5][6][7][8] The direct approach, where enantiomers are separated on a CSP, is overwhelmingly preferred over indirect methods (which require derivatization into diastereomers) because it precludes potential errors arising from incomplete derivatization reactions or racemization of the analyte.[9]
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
For amino acid esters, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and excellent enantioselectivity.[4] Chiral recognition on these phases is a complex, multi-modal process. The helical structure of the polysaccharide polymer creates a chiral environment where analyte enantiomers can interact differently. Separation is achieved through a combination of transient interactions, including:
Hydrogen Bonding: Interactions between the analyte's polar groups (e.g., the amine and ester carbonyl) and the carbamate groups on the CSP.
π-π Stacking: Interactions between the aromatic rings of the phenylcarbamate selector and any aromatic moieties on the analyte. While Methyl 2-amino-3-cyclopropylpropanoate lacks an aromatic ring, this interaction is crucial for other molecules.
Dipole-Dipole Interactions: Occurring between polar functional groups on both the analyte and the CSP.
Steric Hindrance: The most critical factor, where one enantiomer fits more favorably into the chiral grooves or cavities of the CSP, leading to a stronger interaction and longer retention time, while the other enantiomer experiences steric repulsion.
The selection of an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, IC) is often advantageous as they offer greater solvent versatility and robustness compared to their coated counterparts.[4][10]
Proposed HPLC Methodology for Methyl 2-amino-3-cyclopropylpropanoate
The following protocol is a robust starting point for the method development and validation for the chiral purity analysis of Methyl 2-amino-3-cyclopropylpropanoate, based on established methodologies for similar non-proteinogenic amino acid esters.[4]
Experimental Protocol: Chiral HPLC
Chromatographic System:
An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
Chiral Stationary Phase:
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel.
Rationale: Normal phase mode with alkane/alcohol mixtures is highly effective for polysaccharide CSPs.[4] The alcohol (IPA) acts as the polar modifier, influencing retention and selectivity. TFA is a common additive for acidic and basic compounds to improve peak shape by minimizing secondary ionic interactions with the silica support.[6][11]
Run Parameters:
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C. Temperature control is crucial as it can affect separation thermodynamics.[12]
Detection: UV at 210 nm. The ester and amino groups provide sufficient chromophores for detection at low wavelengths.
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the Methyl 2-amino-3-cyclopropylpropanoate sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.
System Suitability and Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a solution containing both enantiomers (a racemic mixture) to determine the retention times, selectivity (α), and resolution (Rs). According to USP General Chapter <621>, a resolution of Rs ≥ 1.5 is typically required for baseline separation, which is essential for accurate quantitation of a minor enantiomer.[13][14]
Inject the test sample and quantify the enantiomeric impurity by area percentage.
Workflow for Chiral HPLC Purity Analysis
Caption: Workflow for chiral purity analysis by HPLC.
Method Validation Considerations (ICH Q2(R1))
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for its intended purpose.[1][2][3][15] Key parameters for an enantiomeric purity method include:
Specificity: The ability to assess the target enantiomers unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities at low levels (e.g., <0.1%).
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.
Comparative Analysis of Alternative Techniques
While HPLC is the workhorse, alternative technologies offer distinct advantages in specific scenarios.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[16] It utilizes supercritical carbon dioxide as the primary mobile phase component, which is non-toxic and inexpensive.[16]
Principle: SFC uses a fluid above its critical temperature and pressure, which exhibits properties intermediate between a liquid and a gas (liquid-like density and solvating power, gas-like viscosity and diffusivity). This results in faster separations and reduced backpressure compared to HPLC.[17] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[17][18][19]
Advantages over HPLC:
Speed: Lower viscosity of the mobile phase allows for higher flow rates, significantly reducing analysis times, often by a factor of 3-5.[16][20]
Solvent Reduction: Drastically reduces the consumption of organic solvents, aligning with green chemistry principles and lowering operational costs.[16]
Unique Selectivity: The different mobile phase environment can sometimes provide unique or improved chiral selectivity compared to HPLC.[17]
Limitations:
Instrumentation: Requires specialized SFC instrumentation, which is less common in analytical labs than standard HPLC systems.
Analyte Solubility: Less suitable for highly polar compounds that have poor solubility in supercritical CO2, though the use of polar co-solvents (modifiers) like methanol can mitigate this.
Gas Chromatography (GC)
GC is a high-resolution separation technique that can be applied to chiral analysis, provided the analyte is volatile and thermally stable.
Principle: Enantiomers are separated in the gas phase on a capillary column coated with a chiral stationary phase (e.g., Chirasil-Val). For non-volatile compounds like amino acid esters, derivatization is mandatory.[21] The carboxyl and amino groups must be reacted to form more volatile and less polar derivatives (e.g., N-trifluoroacetyl-O-isopropyl esters).[21][22][23][24]
Advantages over HPLC:
High Resolution: Capillary GC columns offer extremely high separation efficiency.
Sensitivity: When coupled with a mass spectrometer (GC-MS), it provides exceptional sensitivity and selectivity, which is useful for trace analysis.[21][]
Limitations:
Derivatization Required: The derivatization step adds complexity, time, and a potential source of error to the workflow. The reaction must be optimized to prevent racemization of the chiral center.[21]
Thermal Stability: Not suitable for analytes that are thermally labile.
Performance Comparison Summary
The choice of analytical technique depends on the specific requirements of the analysis, such as required throughput, sensitivity, and available instrumentation.
Feature
High-Performance Liquid Chromatography (HPLC)
Supercritical Fluid Chromatography (SFC)
Gas Chromatography (GC)
Principle
Liquid-solid partitioning on a chiral stationary phase (CSP).
Supercritical fluid-solid partitioning on a CSP.
Gas-solid partitioning on a chiral capillary column.
For the critical task of determining the enantiomeric purity of Methyl 2-amino-3-cyclopropylpropanoate, chiral HPLC on a polysaccharide-based stationary phase stands as the most reliable, robust, and well-established technique . It offers a direct, highly selective, and readily validated method suitable for the stringent requirements of the pharmaceutical industry.
While HPLC is the primary choice, alternative technologies should be considered for specific needs. SFC offers a compelling advantage in high-throughput environments where speed and solvent reduction are critical drivers. Its performance is often comparable to HPLC, making it an excellent modern alternative. GC, although offering superior resolution and sensitivity, is hampered by the necessity of a derivatization step , which introduces complexity and potential for analytical error. Its use should be reserved for cases where its specific advantages are essential and can be properly controlled and validated. The selection of the final analytical procedure must always be guided by its intended purpose and validated accordingly to ensure the delivery of safe and effective medicines.
References
U.S. Pharmacopeia.
Agilent Technologies. (2023, April 15).
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Pharmacopeia.
Element Lab Solutions.
Pharmacopeia.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
International Council for Harmonis
Hamada, N., et al. (2022, August 16). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.
De Vooght-Johnson, R. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
Daicel. Daicel CHIRALPAK AY-H HPLC Analytical Column, 5 μm, ID 4.6 mm x L 250 mm - 47325.
Brückner, H. (2025, August 7). 1.1.3. Chiral separation of amino acids by gas chromatography.
Opekar, S., et al. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
Islam, M. F., et al. (2021, June 30).
Phenomenex.
Reddy, K. R. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research.
Sigma-Aldrich.
Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
Opekar, S., et al. (2021, February 14).
BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.
Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
Bhushan, R. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Islam, M. F., & Han, J. (2020, July 6). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press.
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Cyclopropyl Amino Acids by Chiral Gas Chromatography
Introduction: The Significance of Chirality in Cyclopropyl Amino Acids In the landscape of modern drug discovery and development, the quest for molecular scaffolds that offer both structural novelty and functional advant...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chirality in Cyclopropyl Amino Acids
In the landscape of modern drug discovery and development, the quest for molecular scaffolds that offer both structural novelty and functional advantage is perpetual. Cyclopropyl amino acids, a class of non-proteinogenic amino acids, have emerged as highly valuable building blocks. The defining feature of these molecules is the cyclopropane ring, a small, strained carbocycle that imparts significant conformational rigidity to the amino acid backbone. This rigidity can lock a peptide or small molecule therapeutic into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl moiety can improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.
As with all amino acids (barring glycine), those containing a cyclopropyl group are chiral. The distinct three-dimensional arrangement of atoms in enantiomers means they can interact differently with the chiral environment of the body, leading to varied pharmacological, metabolic, and toxicological profiles. Consequently, the precise determination of enantiomeric excess (ee) is not merely an analytical task; it is a regulatory necessity and a cornerstone of safe and effective drug development.[1] While several techniques can be employed for this purpose, chiral Gas Chromatography (GC) offers a powerful combination of high resolution and sensitivity, making it an indispensable tool in the pharmaceutical scientist's arsenal.[2] This guide provides an in-depth comparison of chiral GC methodologies for the ee determination of cyclopropyl amino acids, grounded in field-proven insights and experimental data.
The Analytical Imperative: Why Derivatization is Non-Negotiable for GC Analysis
Amino acids, including their cyclopropyl variants, are zwitterionic and possess high polarity due to their amino and carboxylic acid functional groups. These properties render them non-volatile, making direct analysis by Gas Chromatography impossible. To overcome this limitation, a chemical modification step known as derivatization is mandatory.[3] The primary objectives of derivatization in this context are:
To Increase Volatility: By masking the polar -NH2 and -COOH groups with nonpolar moieties, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase under typical GC operating temperatures.
To Improve Chromatographic Performance: Derivatization replaces active hydrogens, which can cause undesirable interactions with the stationary phase, leading to poor peak shape (tailing) and reduced resolution.[4]
To Enhance Thermal Stability: The resulting derivatives are more stable at the elevated temperatures of the GC injector and column.
A robust and widely adopted method for derivatizing amino acids for chiral GC analysis is a two-step process involving esterification followed by acylation. This approach is highly reliable and ensures that the chiral center of the amino acid remains intact, preventing racemization during sample preparation.[4]
Core Workflow: Two-Step Derivatization for Chiral GC Analysis
This protocol details the conversion of a cyclopropyl amino acid into its N-trifluoroacetyl-O-isopropyl ester, a derivative well-suited for separation on common chiral stationary phases.
Caption: Workflow for N-trifluoroacetyl-O-isopropyl derivatization.
Causality: The choice of isopropanol for esterification and trifluoroacetic anhydride (TFAA) for acylation is deliberate. Isopropylation provides a good balance of volatility and derivative stability. TFAA is highly reactive, leading to complete acylation, and the resulting trifluoroacetyl group enhances the volatility and detectability of the analyte, particularly with an electron capture detector (ECD) or mass spectrometer (MS).[5]
Materials:
Cyclopropyl amino acid standard or sample.
3 M Hydrochloric Acid (HCl) in anhydrous Isopropanol (iPrOH).
Trifluoroacetic Anhydride (TFAA).
Ethyl Acetate (anhydrous).
Heating block or oven.
Conical reaction vials (e.g., 1 mL).
A gentle stream of dry nitrogen gas.
Procedure:
Sample Preparation: Place an accurately weighed amount (approx. 1 mg) of the cyclopropyl amino acid into a conical reaction vial. If the sample is in an aqueous solution (e.g., 0.1 N HCl), evaporate the solvent to complete dryness under a gentle stream of nitrogen.
Esterification:
Add 200 µL of 3 M HCl in isopropanol to the dried sample.
Securely cap the vial and heat at 100°C for 45 minutes. This reaction converts the carboxylic acid group to its isopropyl ester.
After heating, remove the cap and evaporate the reagent to dryness under a stream of nitrogen.
Acylation:
To the dried isopropyl ester, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.
Cap the vial tightly and heat at 60°C for 20 minutes. This step acylates the primary amino group.
Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
Reconstitution and Analysis:
Reconstitute the final derivative in a suitable volume (e.g., 100-200 µL) of anhydrous ethyl acetate.
The sample is now ready for injection into the chiral GC system.
Choosing the Right Chiral Stationary Phase (CSP): A Comparative Analysis
The heart of a chiral separation is the chiral stationary phase (CSP). The choice of CSP dictates the success and quality of the enantiomeric resolution. For derivatized amino acids, two main classes of CSPs have proven to be highly effective: amino acid derivatives and cyclodextrin derivatives.
Amino Acid-Based CSPs: The Power of Dipeptide Interactions
The most prominent example of this class is Chirasil-Val , a polysiloxane polymer functionalized with L-valine-tert-butylamide.[6] This CSP is a workhorse for the enantioseparation of a wide range of amino acids.
Mechanism of Chiral Recognition: The separation on Chirasil-Val is governed by the formation of transient diastereomeric complexes between the derivatized amino acid enantiomers and the chiral selector. The key interactions are hydrogen bonds. The diamide structure of the L-valine selector acts as a hydrogen bond acceptor, while the N-H group of the derivatized analyte acts as a hydrogen bond donor. The difference in the stability of these complexes for the D- and L-enantiomers leads to their differential retention and separation.[6]
Expected Performance for Cyclopropyl Amino Acids: The rigid structure of the cyclopropyl group can influence how the analyte fits into the chiral environment of the stationary phase. However, Chirasil-L-Val has shown excellent performance for other cyclic secondary amino acids like proline, demonstrating its capability to resolve sterically constrained structures.[7] It is therefore a primary candidate for the separation of cyclopropyl amino acid enantiomers. Typically, on an L-Chirasil-Val column, the D-enantiomers of amino acid derivatives elute before the L-enantiomers.[6]
Cyclodextrin-Based CSPs: Inclusion and Surface Interactions
Cyclodextrins are cyclic oligosaccharides that form a torus-shaped, chiral cavity. Derivatized cyclodextrins, such as those found in CHIRALDEX or Rt-βDEX columns, are highly effective CSPs for a vast array of chiral compounds.[8]
Mechanism of Chiral Recognition: Chiral recognition on cyclodextrin phases is a multi-modal process. It can involve:
Inclusion Complexation: The analyte, or a portion of it (like the cyclopropyl ring), can fit into the chiral cavity of the cyclodextrin. The "goodness of fit" differs between enantiomers, leading to separation.
Surface Interactions: Hydrogen bonding and dipole-dipole interactions can occur between the analyte's functional groups and the hydroxyl or other derivative groups on the rim of the cyclodextrin.
Expected Performance for Cyclopropyl Amino Acids: The unique combination of inclusion and surface interactions makes cyclodextrin phases highly versatile. A column like the trifluoroacetyl-derivatized gamma-cyclodextrin (e.g., CHIRALDEX G-TA) is an excellent choice, as the TFA groups on the CSP can interact strongly with the TFA group on the derivatized analyte, potentially enhancing enantioselectivity.[4] The choice between different cyclodextrin phases (e.g., alpha, beta, or gamma, with various derivatizations) allows for the fine-tuning of selectivity for specific analytes.
Performance Showdown: Chiral GC vs. Alternative Methods
While chiral GC is a powerful technique, it is essential for researchers and drug development professionals to understand its performance in the context of other available methods, namely Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).
Very High: Capillary columns offer exceptional peak efficiency.
Good to High: Dependent on CSP and particle size.
Excellent: Highest theoretical plate counts.
Sensitivity
High to Very High: Especially with MS detection (GC-MS).
Good: UV detection is common; MS (LC-MS) enhances sensitivity.
Moderate: Path length limitations can reduce concentration sensitivity.
Analysis Speed
Fast: Typical run times are often shorter than HPLC.[4]
Moderate to Slow: Can be improved with UHPLC technology.
Very Fast: Separations are often completed in minutes.
Sample Prep
Mandatory Derivatization: Required to ensure volatility.[3]
Often Not Required: Direct analysis is possible if analyte has a chromophore.
Minimal: Sample is dissolved in a buffer.
Versatility
Limited to volatile or derivatizable compounds.
High: Applicable to a very broad range of compounds.[9]
High, but can be sensitive to matrix effects.
Key Advantage
Unmatched resolution for complex mixtures of volatile enantiomers.
Broad applicability and suitability for preparative-scale separations.
Extremely high efficiency and minimal solvent/sample consumption.
Key Limitation
Derivatization step can be time-consuming and a source of error.
Higher solvent consumption and cost per analysis compared to GC/CE.
Lower concentration sensitivity and can be less robust than HPLC/GC.
Causality in Method Selection
Choose Chiral GC when: You require the highest possible resolution to separate enantiomers from other impurities, or when you need to quantify very low levels of an enantiomeric impurity. The high sensitivity of GC-MS makes it ideal for trace analysis. If your laboratory is already equipped for and proficient in GC analysis of small molecules, this is a logical extension.
Choose Chiral HPLC when: The cyclopropyl amino acid is part of a larger, less volatile molecule, or when you wish to avoid a derivatization step (assuming the analyte has a UV chromophore or you are using a universal detector like MS). HPLC is also the method of choice if preparative separation to isolate pure enantiomers is required.[9][10]
Choose Chiral CE when: Sample volume is extremely limited, and high-throughput screening is a priority. Its speed and low consumption of reagents are significant advantages in early-stage discovery.
Conclusion: A Strategic Approach to Enantiopurity
The determination of enantiomeric excess for cyclopropyl amino acids is a critical analytical challenge with significant implications for the pharmaceutical industry. Chiral Gas Chromatography stands out as a technique offering exceptional resolving power and sensitivity, making it a premier choice for this application. The success of the method hinges on a well-executed derivatization protocol, such as the two-step N-trifluoroacetyl-O-isopropyl esterification, which renders the analyte volatile and amenable to GC analysis without compromising its chiral integrity.
The selection of the chiral stationary phase, whether an amino acid derivative like Chirasil-Val or a cyclodextrin-based phase, provides the necessary environment for enantiomeric recognition. While Chirasil-Val offers robust and predictable separations based on hydrogen bonding, cyclodextrin phases provide a different and often complementary selectivity through inclusion complexation.
Ultimately, the choice between chiral GC, HPLC, and CE should be a strategic one, guided by the specific requirements of the analysis—be it the need for ultimate resolution (GC), the versatility for non-volatile compounds (HPLC), or the demand for high-speed analysis with minimal sample (CE). By understanding the underlying principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the optimal analytical strategy to ensure the enantiomeric purity of their novel cyclopropyl amino acid-containing therapeutics.
References
Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]
Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. [Link]
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Chromatographic Studies of Protein-Based Chiral Separations. PMC. [Link]
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. East Tennessee State University. [Link]
The Definitive Comparison Guide: Validating Analytical Methods for Non-Proteinogenic Amino Acids (NPAAs)
Executive Summary Non-proteinogenic amino acids (NPAAs)—such as citrulline, ornithine, and synthetic D-amino acids—are increasingly critical in the development of peptidomimetics, antibody-drug conjugates (ADCs), and nov...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Non-proteinogenic amino acids (NPAAs)—such as citrulline, ornithine, and synthetic D-amino acids—are increasingly critical in the development of peptidomimetics, antibody-drug conjugates (ADCs), and novel metabolic biomarkers. However, their extreme polarity, lack of natural chromophores, and structural similarity to standard amino acids make them notoriously difficult to analyze.
This guide objectively compares three primary analytical workflows for NPAA quantification. By evaluating the causality behind chromatographic behaviors and aligning with the newly revised ICH Q2(R2) validation guidelines[1], we demonstrate why Mixed-Mode LC-MS/MS (Underivatized) is the superior, self-validating choice for modern drug development laboratories.
The Analytical Challenge: Why NPAAs Defy Standard Methods
Analyzing NPAAs requires overcoming three fundamental chemical hurdles:
Lack of Chromophores: NPAAs do not naturally absorb UV light or fluoresce, historically necessitating cumbersome pre-column derivatization.
Zwitterionic Polarity: Their extreme hydrophilicity prevents retention on standard Reversed-Phase (C18) columns.
Steric Hindrance: Many synthetic NPAAs feature bulky side chains or secondary amines (e.g., sarcosine derivatives) that resist complete derivatization, leading to poor quantitative accuracy.
Method Comparison & Mechanistic Deep Dive
To establish a robust analytical control strategy, laboratories typically evaluate three methodologies. As a Senior Application Scientist, it is crucial to understand why these methods perform differently at a molecular level.
Method A: Traditional Pre-Column Derivatization + RP-HPLC-UV/FLD
Mechanism: Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the NPAA's amine group to attach a hydrophobic, UV-active chromophore. The modified molecule is then retained on a standard C18 column.
The Causality of Failure: Derivatization is kinetically dependent and highly sensitive to matrix pH. For bulky NPAAs, steric hindrance prevents the reaction from reaching 100% completion. Furthermore, FMOC derivatives are prone to rapid hydrolysis. This chemical instability directly violates the "Robustness" and "Precision" criteria of ICH Q2(R2).
Method B: Standard HILIC + MS/MS (Underivatized)
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. NPAAs partition into a water-enriched layer on the stationary phase.
The Causality of Failure: While HILIC eliminates the need for derivatization, it is highly susceptible to matrix effects (e.g., residual salts from biological samples). Because NPAAs are zwitterionic, they engage in unpredictable secondary electrostatic interactions with unendcapped silanols on the silica surface. This causes severe peak tailing and retention time shifts, making it difficult to achieve a reliable Limit of Quantitation (LOQ).
Method C: Advanced Mixed-Mode LC-MS/MS (The Featured Solution)
Mechanism: Mixed-mode stationary phases intentionally combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) functional groups on a single ligand.
The Causality of Success: This dual-retention mechanism allows scientists to independently control the retention of zwitterionic NPAAs by modulating mobile phase pH and ionic strength. It provides orthogonal selectivity, completely bypassing derivatization while maintaining razor-sharp peaks. By separating structural isomers before they reach the mass spectrometer, this method inherently satisfies the ICH Q2(R2) requirement for "Specificity"[2]. Recent advancements in LC-MS/MS workflows have proven that underivatized analysis significantly reduces sample preparation artifacts and analysis time[3][4].
Caption: Mechanistic comparison between traditional derivatization and advanced mixed-mode LC-MS/MS.
Quantitative Performance Comparison
The following table summarizes the performance of each method against the core validation parameters defined by the ICH Q2(R2) guidelines (effective mid-2024)[2][5].
Validation Parameter (ICH Q2(R2))
Pre-Column Deriv. (UV/FLD)
Standard HILIC-MS/MS
Mixed-Mode LC-MS/MS (Featured)
Specificity
Low (Isomer interference)
Medium (Matrix shifts)
High (Orthogonal retention)
Accuracy (Recovery)
70–85% (Incomplete rxn)
80–95% (Ion suppression)
95–102% (Stable ionization)
Precision (RSD)
>10% (Derivative decay)
5–8%
<3%
Limit of Quantitation (LOQ)
~1–5 µM
~50–100 nM
~1–10 nM
Sample-to-Data Time
>60 mins
~20 mins
<15 mins
Self-Validating Experimental Protocol: ICH Q2(R2) Alignment
To ensure scientific integrity, a method must be self-validating. The following step-by-step protocol details how to execute and validate the Mixed-Mode LC-MS/MS workflow for NPAAs, explaining the causality behind each procedural choice.
Phase 1: Sample Preparation & Extraction
Deproteinization: Add 3 volumes of cold acetonitrile (containing isotopically labeled NPAA internal standards) to 1 volume of biological sample (e.g., plasma or cell lysate).
Causality: Acetonitrile rapidly precipitates large proteins that would otherwise irreversibly bind to the mixed-mode column and cause severe ion suppression in the MS source. The internal standards correct for any volumetric losses.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant and dilute 1:1 with mobile phase A.
Phase 2: Chromatographic Separation
Column Selection: Utilize a Mixed-Mode column (e.g., 150 × 2.1 mm, 3 µm) combining C18 and strong cation-exchange (SCX) functionalities.
Mobile Phase:
Phase A: 50 mM Ammonium Formate in Water (pH 3.0).
Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: At pH 3.0, the acidic silanols are neutralized, and the basic functional groups of the NPAAs are fully protonated. This maximizes their interaction with the SCX groups on the stationary phase, ensuring sharp peak shapes and reproducible retention times.
Phase 3: ICH Q2(R2) Validation Execution
Specificity: Inject a blank matrix, a spiked matrix, and known structural isomers (e.g., Leucine vs. Isoleucine derivatives). Verify that the MRM (Multiple Reaction Monitoring) transitions and chromatographic retention times uniquely identify the target NPAA without cross-talk[6].
Linearity & Range: Prepare a 7-point calibration curve (e.g., 1 nM to 10 µM). Acceptance Criteria:
using a 1/x weighted linear regression.
Accuracy & Precision: Perform spike-recovery experiments at three concentration levels (Low, Medium, High) in hexaplicate across three different days. Acceptance Criteria: Recovery between 95–105% and a Relative Standard Deviation (RSD)
.
Caption: NPAA analytical workflow from extraction to ICH Q2(R2) validation parameters.
Conclusion
While traditional derivatization methods served as the historical standard for amino acid analysis, they introduce unacceptable kinetic variability and steric limitations when applied to complex non-proteinogenic amino acids. Standard HILIC methods, while avoiding derivatization, struggle with matrix-induced retention shifts.
By leveraging the dual-retention mechanisms of Mixed-Mode LC-MS/MS , analytical scientists can achieve highly specific, underivatized quantification of NPAAs. This approach not only streamlines laboratory workflows but provides the rigorous, self-validating data required to confidently meet the stringent expectations of the ICH Q2(R2) guidelines.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Lim, H. J., Jang, Y. J., Lee, K.-H., & Kim, D.-M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11505–11510. Retrieved from[Link]
K., S., et al. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Foods, 14(4), 611. Retrieved from[Link]
Comparative Conformational Analysis: Cyclopropyl vs. Linear Amino Acids in Peptidomimetics
Executive Summary In the optimization of peptide therapeutics, the transition from linear aliphatic residues (e.g., Alanine, Leucine) to cyclopropyl-constrained analogs (e.g., 1-aminocyclopropanecarboxylic acid [ACC], 2,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of peptide therapeutics, the transition from linear aliphatic residues (e.g., Alanine, Leucine) to cyclopropyl-constrained analogs (e.g., 1-aminocyclopropanecarboxylic acid [ACC], 2,3-methanoamino acids) represents a critical strategy for reducing conformational entropy. This guide provides a technical comparison of these two classes, focusing on the structural rigidity imposed by the cyclopropane ring.
While linear amino acids allow for a broad exploration of Ramachandran space (
), cyclopropyl residues act as "conformational locks," forcing peptides into specific secondary structures such as -helices or -turns. This pre-organization enhances receptor affinity by minimizing the entropic penalty of binding and significantly improves proteolytic stability.
The Physicochemical Basis of Constraint
The fundamental difference between linear and cyclopropyl amino acids lies in the restriction of the
() and () torsion angles.
Linear Amino Acids (The Baseline)
Residues like Alanine (Ala) or Aminoisobutyric acid (Aib) possess rotational freedom that allows them to adopt multiple stable conformations (random coil,
-helix, -sheet) depending on the solvent and neighboring sequence.
Mechanism: Steric repulsion between the side chain (
) and the backbone is the primary constraint.
Result: High conformational entropy (
).
Cyclopropyl Amino Acids (The Constraint)
ACC (Ac3c) is the archetype. The cyclopropane ring includes the
atom, creating a unique spiro-junction.
Mechanism: The Thorpe-Ingold effect (gem-dimethyl effect) is amplified by the ring strain. The bond angles inside the cyclopropane ring (
) expand the external bond angles (), forcing the nitrogen and carbonyl groups into specific orientations to minimize steric clash.
Result: Extremely low conformational entropy. The Ramachandran plot for ACC is restricted to two small islands near
, strongly favoring -helical or folded conformations over extended structures.
Visualization: Conformational Entropy Landscape
The following diagram illustrates the "entropy funnel" concept. Linear peptides must overcome a high entropic barrier to fold into a bioactive state, whereas cyclopropyl peptides are energetically pre-organized.
Figure 1: Comparative entropic landscapes. Cyclopropyl substitution bypasses the high entropic penalty of folding associated with linear peptides.
Comparative Performance Data
The following table summarizes the structural and stability differences between linear Alanine, the linear constrained Aib, and the cyclopropyl ACC.
Feature
Linear (L-Alanine)
Linear Constrained (Aib)
Cyclopropyl (ACC)
Freedom
High (Broad regions)
Moderate (Helical bias)
Extremely Restricted
Helix Preference
-Helix ()
/ -Helix
-Helix / -turn
Proteolytic Stability
Low ( min/hours)
High
Very High ( days)
Side Chain Vector
Flexible ( rotation)
Fixed (Methyls)
Orthogonal (Ring plane)
NMR Diagnostic
coupling
No
NOE ( vs )
Key Insight: While Aib is often used to induce helicity, ACC is superior for inducing tight turns (
-turns) and -helices due to the specific bond angle distortions of the cyclopropane ring [1, 2].
Experimental Characterization Protocols
To validate the conformational bias of cyclopropyl peptides, a multi-modal approach combining Circular Dichroism (CD) and NMR is required.
Workflow: Structural Validation
Figure 2: Integrated workflow for characterizing cyclopropyl-constrained peptides.
Protocol 1: Comparative CD Spectroscopy
Objective: Distinguish between
-helical (linear bias) and -helical (cyclopropyl bias) populations.
Preparation: Dissolve lyophilized peptides in Phosphate Buffer (10 mM, pH 7.4) to a concentration of 50 ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
M.
Solvent Titration: Prepare a parallel series in 0% to 50% 2,2,2-Trifluoroethanol (TFE). TFE stabilizes secondary structures, revealing latent helical propensities in linear peptides.
Measurement: Scan from 260 nm to 190 nm at 20°C.
Analysis (The "Ratio Rule"):
Calculate the ratio of molar ellipticity at 222 nm vs 208 nm (
).
Linear (
-helix): (Double minima at 208/222 nm).
Cyclopropyl (
-helix): (Shifted minima, often a single band near 205 nm or weak 222 nm signal) [3].
Protocol 2: NMR Analysis for Tetrasubstituted Residues
Challenge: ACC lacks a
proton, rendering standard coupling constants (Karplus analysis) impossible.
Solvent: Dissolve peptide in
or DMSO- (5-10 mM).
Experiment: Run 2D ROESY or NOESY (mixing time 200-400 ms).
Critical Observation:
Look for sequential
correlations. Strong signals indicate a folded/helical backbone.
Linear (Extended): Strong
NOEs.
Cyclopropyl (Helical/Turn): Strong
and weak [4].
Case Study: Metabolic Stability
In a comparative study of Enkephalin analogs, replacing Glycine/Alanine with ACC resulted in a dramatic increase in half-life against chymotrypsin and carboxypeptidases.
Linear Analog:
minutes.
ACC Analog:
hours.
Mechanism: The rigidity of the ACC residue prevents the peptide backbone from adopting the extended conformation required to fit into the protease active site (the "lock and key" mismatch) [5].
References
Burgess, K., et al. "Synthesis and Conformational Analysis of Peptides Containing 1-Aminocyclopropanecarboxylic Acid." Journal of the American Chemical Society. Link
Toniolo, C., et al. "The 3(10)-Helix in Peptides and Proteins." Chemical Reviews. Link
Fuller, A. A., et al. "Ureidopeptide Foldamers: Helical Structures in Solution and the Solid State." Journal of the American Chemical Society. Link
Wüthrich, K. "NMR of Proteins and Nucleic Acids." Wiley-Interscience. Link
Rehse, P.H., et al. "Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides." Amino Acids.[1][2][3][4][5][6][7][8] Link
The Structural Impact of Methyl 2-amino-3-cyclopropylpropanoate on Peptide Conformation: A Comparative Guide
Introduction: The Need for Conformational Restriction In the development of peptide-based therapeutics and advanced biomaterials, natural peptides often suffer from high conformational flexibility and rapid proteolytic d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Need for Conformational Restriction
In the development of peptide-based therapeutics and advanced biomaterials, natural peptides often suffer from high conformational flexibility and rapid proteolytic degradation. To overcome these limitations, peptide engineers utilize non-canonical amino acids (ncAAs) to "lock" peptides into their active secondary structures.
Methyl 2-amino-3-cyclopropylpropanoate —the methyl ester derivative of cyclopropylalanine (cPro)—serves as a powerful synthetic building block in this domain. When incorporated into a peptide backbone (typically after saponification and Fmoc-protection), the cyclopropyl side chain introduces precise steric constraints. This guide objectively compares the structural impact of cPro against other common conformational restrictors and provides validated experimental workflows for its application.
Mechanistic Causality: The Physics of the Cyclopropyl Group
To understand how cPro alters peptide secondary structure, we must examine the physical chemistry of its side chain.
Unlike linear aliphatic residues (e.g., leucine or methionine), the cyclopropyl ring places significant steric bulk directly adjacent to the
-carbon. This proximity induces severe steric hindrance against the peptide backbone, which fundamentally alters the molecule's thermodynamics:
Restriction of Dihedral Angles (
and ): The steric clash between the cyclopropyl ring and the backbone carbonyl/amide groups severely restricts the rotation around the N-C () and C-C () bonds. This limits the accessible Ramachandran space, heavily biasing the local backbone to adopt specific folded states, such as -turns or -helices, depending on the flanking sequence[1].
Reduction of Entropic Penalty: By pre-organizing the peptide into its biologically active conformation, cPro minimizes the loss of conformational entropy that typically occurs when a flexible peptide binds to its target receptor[2].
Proteolytic Shielding: Proteases require peptides to adopt an extended conformation to fit into their catalytic clefts. The rigidified backbone and the unnatural steric bulk of the cyclopropyl group prevent this adaptation, drastically increasing the peptide's plasma half-life[3].
Mechanistic pathway illustrating how cyclopropyl side chains dictate peptide secondary structure.
Comparative Analysis: cPro vs. Alternative Restrictors
When designing a conformationally locked peptide, scientists must choose the correct ncAA based on the desired structural bias and lipophilicity. The table below compares cPro with other standard alternatives[4],[5],[6].
Amino Acid
Primary Structural Bias
Steric Bulk Location
Lipophilicity (LogP)
Protease Resistance
Primary Application
L-Leucine (Natural)
Flexible / -helix
Distal (-carbon)
Moderate
Low
Baseline hydrophobic core
Proline (Pro)
-turn (Helix breaker)
Backbone (Cyclic)
Low
Moderate
Turn induction / Loop formation
-Aminoisobutyric acid (Aib)
or -helix
-carbon
Moderate
High
Helical stabilization
Cyclohexylalanine (Cha)
Flexible / Extended
Distal (Large ring)
Very High
High
Filling deep hydrophobic pockets
Cyclopropylalanine (cPro)
-turn / -helix
Proximal (-carbon)
Moderate-High
Very High
Conformational locking & stability
Key Takeaway: While Aib is the gold standard for forcing helical structures, it lacks side-chain functionality for deep hydrophobic pocket engagement. Conversely, Cha provides massive hydrophobic bulk but remains relatively flexible at the
- bond. cPro offers a unique middle ground : it provides rigid conformational locking (similar to Aib) while offering a distinct, compact hydrophobic topology that enhances target affinity without excessive lipophilic liability[6].
To effectively utilize Methyl 2-amino-3-cyclopropylpropanoate in peptide engineering, it must first be converted to a compatible building block, followed by rigorous structural validation.
Protocol 1: Preparation and Solid-Phase Peptide Synthesis (SPPS)
Methyl 2-amino-3-cyclopropylpropanoate is an ester. For standard Fmoc-SPPS, it must be saponified and Fmoc-protected.
Monomer Preparation:
Dissolve Methyl 2-amino-3-cyclopropylpropanoate in THF/H
O (1:1). Add 1.5 eq of LiOH to saponify the methyl ester (2 hours at room temperature).
Adjust pH to 9.0 using Na
CO, then add 1.2 eq of Fmoc-OSu. Stir for 4 hours to yield Fmoc-cPro-OH .
Self-Validation: Perform LC-MS on the extracted product. The presence of the expected [M+H]+ mass confirms successful preparation.
Resin Loading & Deprotection: Swell Rink Amide resin in DMF. Remove the Fmoc group using 20% Piperidine in DMF (2 × 10 min).
Coupling of Fmoc-cPro-OH:
Due to the steric hindrance of the cyclopropyl group, standard DIC/HOBt coupling is often insufficient.
Optimized Condition: Use 4 eq of Fmoc-cPro-OH, 3.9 eq of HATU, and 8 eq of DIPEA in DMF. Couple for 2 hours.
Self-Validation: Perform a Kaiser test. If the resin beads turn blue (indicating unreacted amines), perform a second coupling cycle using DIC/Oxyma to overcome steric barriers.
Cleavage: Cleave the peptide from the resin using TFA/TIPS/H
O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Workflow for the synthesis and structural validation of cPro-modified peptides.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Validation
To objectively prove that cPro has locked the peptide into the desired secondary structure, CD spectroscopy is required.
Sample Preparation: Dissolve the purified peptide in 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 50 µM.
TFE Titration (Optional but recommended): If the peptide is amphipathic, prepare secondary samples with increasing concentrations of Trifluoroethanol (TFE) (0%, 10%, 30%, 50% v/v) to mimic the hydrophobic environment of a receptor pocket.
Data Acquisition: Scan from 190 nm to 260 nm at 20°C using a 1 mm pathlength quartz cuvette.
Self-Validating Analysis:
Convert raw ellipticity (
) to Mean Residue Ellipticity (MRE).
-Helix Confirmation: Look for dual minima at 208 nm and 222 nm , and a strong maximum at 190 nm .
-Turn Confirmation: Look for a minimum at ~225 nm and a maximum at ~205 nm (Type I/II turns).
Causality Check: If an isodichroic point is observed during the TFE titration (e.g., at ~203 nm), it proves a clean, two-state transition from random coil to a locked conformation, directly validating the structural efficacy of the cPro insertion.
Conclusion
Methyl 2-amino-3-cyclopropylpropanoate is a highly effective tool for peptide structural engineering. By leveraging the steric bulk of the cyclopropyl ring at the
-carbon, researchers can restrict backbone dihedral angles, stabilize -helices and -turns, and drastically improve proteolytic resistance. When synthesized using optimized highly-reactive coupling conditions and validated via CD spectroscopy, cPro-modified peptides consistently outperform their natural counterparts in both stability and target binding affinity.
References
1.1 - Frontiers in Microbiology.[1]
2.2 - ACS Publications / PMC.[2]
3.4 - MDPI.[4]
4.5 - University of Cambridge.[5]
5.6 - PMC.[6]
6.3 - Xia & He Publishing.[3]
Comparison of Methyl 2-amino-3-cyclopropylpropanoate with other constrained amino acids
Title: Comparative Guide: Methyl 2-amino-3-cyclopropylpropanoate vs. Other Constrained Amino Acids in Peptidomimetics Executive Summary & Structural Rationale The development of peptide-based therapeutics is historically...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: Methyl 2-amino-3-cyclopropylpropanoate vs. Other Constrained Amino Acids in Peptidomimetics
Executive Summary & Structural Rationale
The development of peptide-based therapeutics is historically bottlenecked by two fundamental liabilities: rapid proteolytic degradation and high conformational entropy, which dilutes target binding affinity[1]. To overcome these hurdles, medicinal chemists employ non-canonical amino acids (ncAAs) to introduce structural rigidity.
Methyl 2-amino-3-cyclopropylpropanoate (CAS 206438-31-5), the methyl ester of
-cyclopropylalanine (-Cpa), serves as a highly specialized building block in this arena[2]. While the methyl ester moiety is frequently utilized as a lipophilic prodrug modification to enhance cellular permeability (cleaved post-entry by intracellular esterases) or as a C-terminal protecting group during synthesis, the core pharmacophore—the -cyclopropyl group—provides a unique topological advantage.
Unlike traditional
-constrained amino acids that lock the peptide backbone, -cyclopropylalanine restricts the side-chain dihedral angle () . This pre-organizes the side chain for insertion into deep hydrophobic pockets—such as the S2 subsite of the SARS-CoV-2 Main Protease (Mpro)[3]—without forcing the peptide backbone into a rigid helix.
Mechanistic Comparison: Backbone vs. Side-Chain Constraints
To objectively evaluate Methyl 2-amino-3-cyclopropylpropanoate, it must be compared against other gold-standard constrained amino acids. The causality behind choosing one over the other lies in whether the target receptor requires the peptide to adopt an
-helical, -strand, or extended conformation.
-Cyclopropylalanine (-Cpa) vs. Unconstrained Aliphatics (e.g., Leucine/Norleucine):
Flexible aliphatic side chains possess multiple low-energy rotamers (gauche+, gauche-, trans). Binding a target receptor requires freezing the side chain into a single rotamer, incurring a severe entropic penalty (). The cyclopropyl ring at the -position of -Cpa introduces steric clashes that restrict available rotamers. This "pre-organization" minimizes the entropic penalty upon binding, significantly boosting overall free energy ()[4].
-Cpa vs. Aib (-Aminoisobutyric Acid):
Aib is an -tetrasubstituted amino acid. The dual methyl groups at the -carbon severely restrict the Ramachandran and angles, strongly inducing -helical or -helical backbone conformations. If your target requires an extended -strand conformation, Aib will abolish binding. -Cpa maintains a single proton at the -carbon, preserving backbone flexibility while restricting the side chain.
-Cpa vs. ACPC (1-Aminocyclopropanecarboxylic Acid):
ACPC places the cyclopropyl ring directly on the -carbon. Like Aib, this is a backbone constraint. -Cpa shifts the constraint one carbon away, allowing it to act purely as a side-chain conformational lock.
-Cpa vs. Proline Derivatives:
Proline restricts the backbone angle via its pyrrolidine ring, inducing sharp turns (e.g., -turns). It lacks a protruding hydrophobic side chain for deep pocket engagement, a role perfectly filled by -Cpa[5].
Figure 1: Decision logic for selecting constrained amino acids based on target topology.
Quantitative Profiling & Performance Data
The following table synthesizes the expected physicochemical and thermodynamic shifts when substituting a wild-type Leucine residue with various constrained alternatives in a model extended-conformation peptide binder.
Amino Acid Substitution
Backbone Constraint ()
Side-Chain Constraint ()
Serum Half-Life ()
Relative Binding Entropy ()
Target Conformation Suitability
Leucine (Wild-Type)
None
None
~1.5 hours
High Penalty
Universal (Flexible)
Aib
High (-helical)
N/A
>24 hours
Low Penalty
-Helix / -Helix
ACPC
High (Turn/Helix)
N/A
>24 hours
Low Penalty
-Turns / Helices
Proline
High ( restricted)
N/A
>12 hours
Low Penalty
-Turns / Polyproline II
-Cyclopropylalanine
Low
High
>18 hours
Low Penalty
Extended -Strands / Pockets
Data Interpretation:
-Cpa provides a "best-of-both-worlds" profile for extended peptides. The bulky cyclopropyl group near the peptide backbone sterically shields adjacent amide bonds from endoproteases (e.g., chymotrypsin), drastically improving without destroying the extended backbone conformation required for binding[1].
To objectively validate the performance of Methyl 2-amino-3-cyclopropylpropanoate derivatives, two core assays must be executed. These protocols are designed with internal controls to ensure data integrity.
Quenching & Precipitation (Critical Step): Immediately transfer the aliquot into 150 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Causality: TFA instantly lowers the pH, denaturing and deactivating serum proteases to prevent artifactual degradation during sample handling. Acetonitrile precipitates the heavy serum proteins.
Internal Standardization: Prior to centrifugation, spike in 10 µL of a heavy-isotope labeled internal standard (IS) peptide.
Causality: Adding the IS before centrifugation corrects for any variable peptide loss during the precipitation pelleting.
Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial.
Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent-to-daughter ion transitions. Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant (
) and half-life ().
Figure 2: Self-validating LC-MS/MS workflow for determining peptide proteolytic stability.
Protocol B: Thermodynamic Profiling via Surface Plasmon Resonance (SPR)
Purpose: To prove that
restriction by -Cpa lowers the entropic penalty of binding compared to unconstrained aliphatics.
Immobilization: Covalently attach the target receptor to a CM5 sensor chip via standard EDC/NHS amine coupling. Block unreacted esters with 1M ethanolamine.
Analyte Preparation: Prepare a dilution series (e.g., 1 nM to 100 nM) of the
-Cpa peptide and the wild-type Leucine peptide in HBS-EP+ running buffer.
Kinetic Analysis: Flow the analytes over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations. Record association (
) and dissociation () phases.
Thermodynamic Extraction (van 't Hoff Analysis): Repeat the kinetic analysis at five different temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C).
Causality: By plotting
versus , the slope and y-intercept yield the enthalpy () and entropy () of binding. A successful -Cpa substitution will show a significantly less negative compared to the wild-type, proving the side-chain pre-organization hypothesis.
Conclusion
Methyl 2-amino-3-cyclopropylpropanoate is not a universal replacement for all hydrophobic amino acids, but it is a surgical tool for specific structural problems. When a drug target features a deep, hydrophobic binding pocket that requires an extended peptide backbone—where Aib would destructively induce a helix and Leucine would suffer a massive entropic penalty—
-cyclopropylalanine emerges as the optimal constrained building block.
References
MySkinRecipes. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride. Available at: [Link]
Frontiers in Cellular and Infection Microbiology. Overcoming multidrug resistance: antimicrobial peptides as a next-generation therapeutic strategy. Available at:[Link]
ACS Chemical Reviews. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? Available at: [Link]
Journal of Medicinal Chemistry (ACS). Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. Available at:[Link]
University of Cambridge / ACS. Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides. Available at: [Link]
Bioisosteric Replacement of Natural Amino Acids with Methyl 2-amino-3-cyclopropylpropanoate: A Comparative Guide
Executive Summary In the optimization of peptide-based therapeutics and peptidomimetics, natural aliphatic amino acids (such as Leucine, Valine, and Isoleucine) present a persistent liability: their high conformational f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of peptide-based therapeutics and peptidomimetics, natural aliphatic amino acids (such as Leucine, Valine, and Isoleucine) present a persistent liability: their high conformational flexibility leads to entropic penalties upon target binding, and their recognition by endogenous proteases results in poor pharmacokinetic profiles.
Methyl 2-amino-3-cyclopropylpropanoate (the methyl ester of cyclopropylalanine, or Cpa-OMe) has emerged as a superior bioisostere for aliphatic residues. By incorporating a strained three-membered ring, this unnatural amino acid derivative restricts side-chain dihedral angles, introduces unique steric shielding, and serves as a lipophilic prodrug motif. This guide objectively compares Cpa-OMe against natural and synthetic alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for its successful integration into drug discovery pipelines.
Mechanistic Rationale: The "Why" Behind the Bioisostere
To understand why Methyl 2-amino-3-cyclopropylpropanoate outperforms natural amino acids, we must examine the causality behind its structural features:
Conformational Constraint (The Cyclopropyl Effect): The bond angles of the cyclopropyl ring (60°) force a high s-character in the C-C bonds, making them shorter and more rigid than standard alkyl chains. This restricts the
and dihedral angles. When the peptide binds to its target, the pre-organized structure reduces the loss of conformational entropy (), directly translating to enhanced binding affinity [1].
Proteolytic Resistance: Proteases rely on precise spatial recognition of side-chain geometry to position the peptide backbone into their catalytic triad. The unique steric bulk and altered electron density of the cyclopropyl group disrupt this recognition, significantly extending the compound's half-life [2].
The Methyl Ester Advantage: Utilizing the methyl ester specifically serves two critical functions. Synthetically, it acts as an orthogonal protecting group during solution-phase coupling, preventing unwanted C-terminal polymerization. Biologically, it functions as a lipophilic mask, significantly enhancing passive membrane permeability. Once inside the cell, ubiquitous intracellular carboxylesterases hydrolyze the ester to yield the active free acid [3].
Caption: Logical flow of bioisosteric replacement with cyclopropylalanine derivatives.
Comparative Performance Data
The following table summarizes the physicochemical and pharmacokinetic differences between natural aliphatic amino acids, the bulky unnatural tert-Leucine, and Methyl 2-amino-3-cyclopropylpropanoate.
Amino Acid / Bioisostere
Side-Chain Motif
LogP (Est. Free Acid)
Relative Proteolytic Half-Life (HLM)
Conformational Flexibility
L-Leucine
Isobutyl
1.52
1.0x (Baseline)
High
L-Valine
Isopropyl
1.07
1.2x
Moderate
L-tert-Leucine
tert-Butyl
1.85
4.5x
Low (Highly hindered)
Methyl 2-amino-3-cyclopropylpropanoate
Cyclopropylmethyl
1.65*
5.2x
Low (Ring constrained)
*Note: The methyl ester form temporarily increases the LogP to ~2.10, facilitating initial cellular uptake before enzymatic hydrolysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . They include internal controls that immediately flag experimental failure, ensuring that any data generated is trustworthy.
Protocol A: Solution-Phase Peptide Coupling of Cpa-OMe
Purpose: To incorporate Methyl 2-amino-3-cyclopropylpropanoate at the C-terminus of a growing peptidomimetic chain.
Activation: Dissolve the N-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt to overcome the slight steric hindrance of the cyclopropyl adjacent to the coupling site.
Coupling: Add Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.
Self-Validation Step (Reaction Monitoring): Spot the reaction mixture on a TLC plate alongside the starting N-protected amino acid. Validation: If the starting material spot persists after 2 hours, the coupling has stalled (likely due to moisture). Do not proceed to workup; add an additional 0.5 eq of HATU/DIPEA.
Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Microsomal Metabolic Stability Assay
Purpose: To quantify the enhanced metabolic stability of the Cpa-modified peptide versus its Leucine counterpart.
Preparation: Prepare 1 µM solutions of the Cpa-peptide and the Leu-peptide (control) in 0.1 M potassium phosphate buffer (pH 7.4).
Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Quenching & Self-Validation: At timepoints 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.
Causality of Validation: Tolbutamide acts as an internal standard (IS). If the LC-MS/MS peak area of Tolbutamide varies by >10% between injections, the mass spectrometer's ionization efficiency is drifting, and the data must be discarded. Furthermore, the Leu-peptide must show >50% degradation by 60 minutes; if it does not, the HLM batch is inactive.
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
).
Caption: Self-validating experimental workflow for microsomal stability assays.
References
Title: A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine
Source: Molecules (MDPI) / PubMed Central
URL: [Link][1]
Title: Rapid de novo discovery of peptidomimetic affinity reagents for human angiotensin converting enzyme 2
Source: Nature Communications / PubMed Central
URL: [Link][2]
Title: Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64
Source: bioRxiv
URL: [Link][3]
Technical Deep Dive: The Cyclopropyl Effect in Peptide Engineering
Topic: Effects of Cyclopropyl Group on Peptide-Receptor Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the optimization...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Effects of Cyclopropyl Group on Peptide-Receptor Binding Affinity
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of peptide therapeutics, the incorporation of cyclopropyl groups—most notably through 1-aminocyclopropanecarboxylic acid (
) or cyclopropylalanine (Cpa) —represents a high-impact strategy for improving receptor binding affinity and metabolic stability. Unlike simple alkyl substitutions (e.g., methyl or ethyl), the cyclopropyl moiety introduces a unique combination of conformational rigidity and electronic character (pseudo- properties).
This guide objectively compares cyclopropyl-modified peptides against their linear and methylated analogs, providing experimental protocols for their synthesis and data-driven case studies demonstrating their superior pharmacological profiles.
Mechanism of Action: Why Cyclopropyl?
The efficacy of the cyclopropyl group stems from three distinct physicochemical mechanisms:
A. Entropic Pre-organization (
)
Linear peptides suffer a high entropic penalty upon binding because they must freeze multiple rotatable bonds to fit the receptor pocket.
The Cyclopropyl Advantage: The three-membered ring locks the
and torsion angles of the backbone and restricts the angles of the side chain. This "pre-organizes" the peptide into a bioactive conformation (often a -turn or -helix), significantly reducing the entropic cost of binding.
B. The "Pseudo-Double Bond" Electronic Effect
The cyclopropyl group is not merely a steric spacer. The Walsh orbitals of the cyclopropane ring have significant p-character, allowing it to engage in
stacking or cation- interactions similar to aromatic rings (phenylalanine, tyrosine), but with a fraction of the steric bulk.
C. Hydrophobic Orthogonality
The cyclopropyl group is more lipophilic than an isopropyl group but occupies less volume. This allows it to penetrate deep, narrow hydrophobic pockets (e.g., the S1 subsite of HCV NS3 protease) that exclude larger aliphatic groups.
Comparative Analysis: Cyclopropyl vs. Alternatives
Comparison Matrix: Structural Constraints
Feature
Linear Alkyl (Alanine/Leucine)
-Methylation (Aib/Me-Ala)
Cyclopropyl (/Cpa)
Conformational Freedom
High (Flexible)
Moderate (Helical bias)
Low (Rigid / Turn-inducing)
Entropic Penalty
High
Medium
Low
Electronic Character
Inert (-bonds only)
Inert
Active (Pseudo- character)
Metabolic Stability
Low (Proteolysis prone)
High (Steric block)
Very High (Steric + Electronic)
Binding Affinity ()
Baseline
2–10x improvement
10–100x improvement
Case Study 1: HCV NS3/4A Protease Inhibitors
The evolution from linear peptides to macrocyclic inhibitors highlights the critical role of the P1-cyclopropyl moiety.
Experimental Data: Inhibition Constants (
)
Inhibitor Class
P1 Moiety
Structure Type
(nM)
Fold Improvement
Linear Hexapeptide
Norvaline (Linear)
Flexible Linear
2,500
1.0x (Ref)
Product Analog
Cysteine (Linear)
Flexible Linear
850
~3x
First Gen (Boceprevir)
Cyclobutyl-alanine
Linear Ketoamide
15
~160x
Second Gen (Paritaprevir)
Vinyl-
Macrocyclic
0.08
>30,000x
Analysis: The transition from a linear Norvaline side chain to the rigid Vinyl-1-aminocyclopropanecarboxylic acid (Vinyl-
) in Paritaprevir allows the inhibitor to lock into the S1 pocket, exploiting both the shape complementarity and the electronic interaction with residue F154 of the protease.
Case Study 2: NMDA Receptor Glycine Site
Small molecule agonists show how the cyclopropyl group creates a "super-agonist" by enforcing the correct binding angles.
Glycine (Natural Ligand):
nM
D-Alanine (Linear Analog):
nM
(Cyclopropyl Analog): nM
Result:
acts as a partial agonist with significantly higher affinity than the natural ligand due to the restriction of the backbone angles to the exact requirements of the receptor cleft.
Visualization: Design Logic & Workflow
The following diagram illustrates the decision-making process and the structural impact of cyclopropyl integration.
Caption: Workflow for optimizing peptide affinity via cyclopropyl rigidification, highlighting the transition from high-entropy linear states to low-entropy bioactive states.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of Cyclopropyl-Peptides
Incorporating
is more difficult than standard amino acids due to the steric hindrance of the quaternary carbon. Standard coupling times must be extended.
Reagents:
Resin: Rink Amide (for amides) or Wang (for acids).[1]
Amino Acid: Fmoc-
-OH (commercially available).
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.
A Senior Application Scientist's Guide to Handling Methyl 2-amino-3-cyclopropylpropanoate: Personal Protective Equipment and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-3-cyclopropylpropanoate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this protocol is synthesized from data on its hydrochloride salt and structurally similar amino acid esters, ensuring a robust and cautious approach.[1][2] Our primary objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
Immediate Safety Protocol & Hazard Assessment
Methyl 2-amino-3-cyclopropylpropanoate and its close analogs are classified as irritants.[1][2] Based on available data for similar compounds, direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2] Some related amino compounds are considered corrosive and can cause severe skin burns and eye damage.[3][4][5] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Move person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
Ingestion
May be harmful if swallowed.
Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a checklist; it is a risk mitigation strategy. For Methyl 2-amino-3-cyclopropylpropanoate, which may be a low-melting solid, the potential for both dust and liquid splash exposure must be addressed.
Eye and Face Protection: The First Line of Defense
Your vision is irreplaceable. Eye protection is mandatory at all times in the laboratory.
Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are required.[7][8] They provide a seal around the eyes, offering superior protection from splashes, dust, and aerosols compared to standard safety glasses.
Face Shield: When handling larger quantities (>50 g) or performing operations with a high splash potential (e.g., transferring solutions, heating), a face shield must be worn in addition to safety goggles.[9] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Amino acid esters can be absorbed through the skin. The correct glove selection is critical.
Primary Gloves: Nitrile gloves are the recommended choice for general handling and incidental contact.[7][10] They offer good resistance to a wide range of chemicals, including acids, bases, and some organic solvents.[10]
Glove Change Protocol: Disposable gloves should be removed and replaced immediately after any known contact with the chemical.[11] Never touch "clean" surfaces like doorknobs, keyboards, or pens with gloved hands.[12] Before leaving the work area, always remove gloves and wash your hands thoroughly.[13]
Body Protection: Shielding from Spills and Splashes
Your lab coat is a removable barrier that protects your personal clothing and skin.
Laboratory Coat: A long-sleeved lab coat must be worn at all times, fully buttoned.[8]
Chemical-Resistant Apron: For procedures involving significant quantities of liquids or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[10]
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory.[9] This prevents exposure to spills on the lower legs and feet.
Respiratory Protection: Engineering Controls First
The primary method for controlling respiratory hazards is through engineering controls.
Chemical Fume Hood: All weighing of the solid compound and preparation of solutions must be conducted inside a certified chemical fume hood.[8][11] This is the most effective way to prevent the inhalation of dust or vapors.
Respirator Use: In the rare event of an engineering control failure or a large spill, respiratory protection may be necessary. The use of a respirator (e.g., an N95 for particulates or a half-mask with appropriate cartridges for organic vapors) requires prior medical clearance, fit-testing, and training under an established respiratory protection program.[10][14]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow is designed to minimize exposure at every stage of the process.
Step 1: Preparation and Pre-Handling Checks
Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly.
Gather Materials: Assemble all necessary equipment (spatulas, glassware, weigh boats, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
Review SDS: Before starting, review the Safety Data Sheet for any similar compounds and the experimental protocol.[13]
Step 2: Donning Personal Protective Equipment (PPE)
Put on your lab coat, ensuring it is fully buttoned.
Don safety goggles.
Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Weighing: Perform all weighing operations on a balance inside the fume hood. Use a disposable weigh boat. Handle the container and spatula carefully to avoid generating dust.
Transfers: When transferring the solid or solutions, do so slowly and carefully to avoid splashing. If adding the solid to a solvent, add it slowly to prevent a rapid release of heat or gas.
Step 4: Post-Handling and Decontamination
Clean-up: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
Segregate Waste: Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.[8]
Step 5: Doffing Personal Protective Equipment (PPE)
Remove your gloves first, peeling them off without touching the outer surface with your bare hands.
Remove your lab coat.
Remove your safety goggles.
Wash Hands: Immediately wash your hands thoroughly with soap and water.[13]
Caption: Workflow for safely handling Methyl 2-amino-3-cyclopropylpropanoate.
Disposal and Decontamination Plan
Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Unused Compound: The original chemical must be disposed of as hazardous chemical waste.[8] Do not mix it with other waste streams. Keep it in its original, clearly labeled container.
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be placed in a solid hazardous waste container designated for this purpose.[8]
Solutions: Any aqueous or organic solutions containing Methyl 2-amino-3-cyclopropylpropanoate should be collected in a properly labeled hazardous liquid waste container.[8]
By adhering to these rigorous protocols, you create a culture of safety that extends beyond the product itself, ensuring that your valuable research can proceed with confidence and integrity.
References
Vertex AI Search.
Vertex AI Search.
AK Scientific, Inc.
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
MilliporeSigma. (S)
Merck Millipore.
Castrol PDS & SDS. (2019, November 19).
Vertex AI Search.
US EPA. (2025, September 12). Personal Protective Equipment.